Product packaging for Myoseverin B(Cat. No.:CAS No. 361431-27-8)

Myoseverin B

Cat. No.: B1624295
CAS No.: 361431-27-8
M. Wt: 472.6 g/mol
InChI Key: ZUZXYJOSNSTJMU-UHFFFAOYSA-N
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Description

Myoseverin B is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N6O2 B1624295 Myoseverin B CAS No. 361431-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZXYJOSNSTJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)NCC4=CC=C(C=C4)OC)N(C=N3)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432736
Record name Myoseverin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361431-27-8
Record name Myoseverin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of Myoseverin B: A Microtubule-Targeting Agent with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin B, a synthetically derived 2,6,9-trisubstituted purine, has emerged as a significant small molecule in cell biology and drug discovery due to its unique effects on the microtubule cytoskeleton. Identified through a morphological screen, this compound is a potent inhibitor of microtubule assembly, leading to a cascade of cellular responses including the reversible fission of multinucleated myotubes and the inhibition of angiogenesis. Its ability to modulate cellular plasticity and proliferation without the overt cytotoxicity of many other microtubule-targeting agents has positioned it as a valuable research tool and a potential scaffold for the development of novel therapeutics in areas such as regenerative medicine and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an analysis of its impact on key signaling pathways.

Discovery and Mechanism of Action

This compound was first identified from a combinatorial library of 2,6,9-trisubstituted purines based on its striking ability to induce the fission of multinucleated myotubes into mononucleated fragments. This effect was found to be reversible, with the mononucleated cells capable of re-entering the cell cycle and proliferating upon removal of the compound.

The primary mechanism of action of this compound is its direct interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, this compound inhibits its polymerization into microtubules.[1] This disruption of the microtubule cytoskeleton is the underlying cause of its diverse cellular effects. Unlike other microtubule-disrupting agents such as taxol or vinca alkaloids, this compound's effects on myotubes are reversible and it exhibits lower cytotoxicity.[2]

Synthesis of this compound

The synthesis of this compound is based on the versatile chemistry of the purine scaffold, allowing for substitutions at the 2, 6, and 9 positions. The general synthetic strategy involves sequential nucleophilic aromatic substitution reactions on a di-chlorinated purine precursor.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound and its analogs starts with 2,6-dichloropurine. The following is a generalized protocol based on the methodologies for creating 2,6,9-trisubstituted purine libraries[3]:

  • N9-Alkylation: 2,6-dichloropurine is reacted with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to install the desired substituent at the N9 position.

  • C6-Substitution: The resulting 2-chloro-6-substituted-9-alkylpurine is then subjected to a nucleophilic aromatic substitution at the C6 position. This is typically achieved by reacting the intermediate with an amine in a solvent such as ethanol or isopropanol, often with the addition of a base like triethylamine to scavenge the HCl byproduct.

  • C2-Substitution: The final substitution at the C2 position is then carried out. This step generally requires more forcing conditions due to the lower reactivity of the C2 position compared to C6. The 2-chloro-6,9-disubstituted purine is reacted with another amine, often at elevated temperatures, to yield the final 2,6,9-trisubstituted purine, this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford the pure this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, demonstrating its effects on cell proliferation, differentiation, and angiogenesis.

Assay Cell Line/System Parameter Value Reference
Myoblast ProliferationProliferating MyoblastsGI5012 µM
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)IC50~8 µM[4]
Mononuclear Cell AdhesionHuman Cord Blood Mononuclear CellsIC50~9 µM[4]
Antitumor ActivityU937 (Human Lymphoma)-Cell cycle arrest in mitosis[1]

Key Experimental Protocols

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA), and the test compound (this compound).

  • Procedure: a. Tubulin is diluted in cold polymerization buffer. b. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution. c. The reaction is initiated by the addition of GTP and warming the mixture to 37°C. d. The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time using a spectrophotometer. e. Inhibition of polymerization is determined by comparing the rate and extent of the reaction in the presence of the test compound to a vehicle control.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Cells are seeded in culture plates and treated with this compound or a vehicle control for a specified period.

  • Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the gel in the presence of this compound or a vehicle control.

  • Incubation: The plate is incubated at 37°C for several hours to allow for the formation of tube-like structures.

  • Analysis: The formation of networks of interconnected cells is observed and quantified using a microscope. The total tube length or the number of branch points can be measured to assess the extent of angiogenesis.

Signaling Pathways and Cellular Effects

The disruption of microtubule dynamics by this compound triggers a complex array of downstream cellular events and modulates several key signaling pathways.

MyoseverinB_Pathway MyoseverinB This compound Tubulin Tubulin MyoseverinB->Tubulin Inhibits Microtubule Microtubule Polymerization MyoseverinB->Microtubule Inhibits Cytoskeleton Cytoskeletal Disruption Microtubule->Cytoskeleton Myotube Myotube Fission Cytoskeleton->Myotube Angiogenesis Inhibition of Angiogenesis Cytoskeleton->Angiogenesis JNK_ERK JNK/ERK Pathway Cytoskeleton->JNK_ERK Activates TGFb TGF-beta Pathway Cytoskeleton->TGFb Modulates CellCycle Cell Cycle Re-entry Myotube->CellCycle WoundHealing Wound Healing Response GeneExpression Altered Gene Expression (e.g., inhibin β-B, follistatin) JNK_ERK->GeneExpression TGFb->GeneExpression GeneExpression->WoundHealing

Caption: this compound's mechanism of action and downstream cellular effects.

The primary effect of this compound is the inhibition of tubulin polymerization, leading to microtubule depolymerization and cytoskeletal disruption. This has several significant downstream consequences:

  • Myotube Fission and Cell Cycle Re-entry: In multinucleated myotubes, the disruption of the microtubule network leads to their fragmentation into mononucleated cells. These cells can then re-enter the cell cycle and begin to proliferate, a process with potential applications in muscle regeneration.

  • Inhibition of Angiogenesis: this compound has been shown to inhibit the proliferation and migration of endothelial cells, as well as their ability to form capillary-like structures in vitro, suggesting its potential as an anti-angiogenic agent.[4]

  • Modulation of Signaling Pathways: The cytoskeletal disruption caused by this compound can activate stress-activated protein kinase pathways, such as the JNK and ERK pathways. Additionally, it can influence the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and tissue repair.

  • Wound Healing Response: this compound treatment leads to changes in the expression of genes associated with wound healing and tissue regeneration. For instance, it upregulates the expression of inhibin β-B (a mesoderm inducer) and the FGF4 receptor, while downregulating the expression of follistatin (a mesoderm inhibitor).

Experimental_Workflow Discovery Discovery from 2,6,9-Trisubstituted Purine Library Synthesis Chemical Synthesis Discovery->Synthesis Characterization Biological Characterization Synthesis->Characterization MicrotubuleAssay Microtubule Polymerization Assay Characterization->MicrotubuleAssay CellBasedAssays Cell-Based Assays Characterization->CellBasedAssays SignalingAnalysis Signaling Pathway Analysis Characterization->SignalingAnalysis CellCycleAssay Cell Cycle Analysis CellBasedAssays->CellCycleAssay AngiogenesisAssay Angiogenesis Assay CellBasedAssays->AngiogenesisAssay MyotubeAssay Myotube Fission Assay CellBasedAssays->MyotubeAssay

Caption: A typical experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a fascinating molecule that has provided valuable insights into the role of the microtubule cytoskeleton in regulating cell differentiation, proliferation, and tissue organization. Its unique biological activities, coupled with its synthetic tractability, make it an important tool for chemical biology and a promising starting point for the development of new therapeutic agents. Future research will likely focus on elucidating the precise molecular interactions between this compound and tubulin, further exploring its potential in regenerative medicine, and optimizing its structure to develop more potent and selective analogs for the treatment of cancer and other diseases characterized by aberrant cell proliferation and angiogenesis.

References

The Dual Role of Myoseverin B: A Technical Guide to its Impact on Myotube Fission and Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the effects of Myoseverin B, a microtubule-binding molecule, on the structural dynamics of myotubes. This compound has been identified as a potent modulator of myotube integrity, capable of inducing reversible fission of multinucleated myotubes into mononucleated fragments.[1][2][3] This unique property presents significant implications for research in muscle regeneration, disease modeling, and the development of novel therapeutics.

This guide synthesizes key quantitative data, details experimental protocols for studying its effects, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Effects of this compound on Myotube Dynamics

This compound's primary effect is the dose-dependent disassembly of myotubes. The half-maximal concentration (EC50) for this effect has been determined to be approximately 11 µM over a 24-hour period.[1] Common concentrations used in in vitro studies to achieve significant myotube fission range from 20 µM to 25 µM.[2]

Table 1: this compound Concentration and Observed Effects on Myotubes

ConcentrationTimeframePrimary Observed EffectReference
11 µM24 hoursHalf-maximal myotube disassembly[1]
20 µM24 hoursSignificant myotube fission and microtubule cytoskeleton disintegration[2]
25 µMNot SpecifiedIncreased number of colony-forming units after removal and replating[2]

Following fission, the resulting mononucleated fragments exhibit potential for proliferation. Treatment with this compound has been shown to increase the number of colony-forming units upon removal of the compound and replating of the cells in growth medium.[2]

Table 2: Post-Treatment Effects on Proliferation

TreatmentOutcomeFold Increase (Average)Reference
25 µM this compoundIncreased colony-forming units from sorted, AChR-positive cells2.25[1]

Mechanism of Action: Microtubule Disruption

This compound exerts its effects by directly targeting the microtubule cytoskeleton.[1][2] In healthy myotubes, microtubules form a stable network that is crucial for maintaining the elongated, multinucleated structure. This compound disrupts this network, leading to the depolymerization of microtubules.[1] This disintegration of the cytoskeleton results in the fragmentation of the myotube into smaller, mononucleated cells.[1][2] The effect is reversible; upon removal of this compound, the microtubule network can reorganize.[1]

Myoseverin_B_Signaling_Pathway MyoseverinB This compound Microtubules Stable Microtubule Network MyoseverinB->Microtubules binds to & inhibits DisruptedMicrotubules Microtubule Disintegration Microtubules->DisruptedMicrotubules Fission Myotube Fission DisruptedMicrotubules->Fission Myotube Multinucleated Myotube Myotube->Microtubules maintained by Myotube->Fission Fragments Mononucleated Fragments Fission->Fragments Removal Removal of This compound Fragments->Removal Reorganization Microtubule Reorganization Removal->Reorganization Proliferation Cell Cycle Re-entry & Proliferation Removal->Proliferation

This compound's mechanism of action on myotubes.

Experimental Protocols

C2C12 Myotube Culture and Differentiation
  • Cell Seeding: Plate C2C12 myoblasts on collagen-coated dishes in growth medium (DMEM supplemented with 10% fetal bovine serum).

  • Induction of Differentiation: When cells reach approximately 80-90% confluency, switch to differentiation medium (DMEM supplemented with 2% horse serum).

  • Myotube Formation: Culture for 4-6 days, replacing the differentiation medium every 48 hours, to allow for the formation of mature, multinucleated myotubes.

This compound Treatment and Fission Assay
  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in differentiation medium to the desired final concentration (e.g., 20 µM).

  • Application: Replace the medium of the differentiated myotube cultures with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Observation: Monitor myotube fission using phase-contrast microscopy.

Immunofluorescence Staining for Microtubules and Nuclei
  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Wash with PBST and counterstain with DAPI or Hoechst to visualize nuclei.

  • Mounting and Imaging: Wash with PBST, mount the coverslips on microscope slides, and image using a fluorescence microscope.

Experimental_Workflow Start C2C12 Myoblast Culture Differentiation Induce Differentiation (2% Horse Serum) Start->Differentiation Myotubes Mature Myotubes Formed Differentiation->Myotubes Treatment Treat with this compound (e.g., 20 µM for 24h) Myotubes->Treatment Control Control (Vehicle Only) Myotubes->Control Fixation Fixation & Permeabilization Treatment->Fixation Control->Fixation Staining Immunofluorescence Staining (α-tubulin, DAPI) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantitative Analysis (Fusion Index, etc.) Imaging->Analysis

Workflow for studying this compound's effects.
Quantification of Myotube Formation and Fission

The extent of myotube formation and fission can be quantified using the fusion index . This is calculated as the percentage of total nuclei that are located within multinucleated myotubes (defined as cells with three or more nuclei).

Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

This analysis can be performed on images from immunofluorescence staining using image analysis software such as ImageJ or CellProfiler. A significant decrease in the fusion index after this compound treatment indicates myotube fission.

Conclusion and Future Directions

This compound is a valuable tool for studying the role of microtubule dynamics in myotube maintenance and for inducing a state of cellular plasticity in terminally differentiated muscle cells. Its ability to reversibly induce fission opens up avenues for research into muscle regeneration and for the development of strategies to enhance the proliferative capacity of muscle-derived cells.

Future research should focus on elucidating the downstream signaling pathways that are activated following microtubule disruption by this compound and on exploring its potential in in vivo models of muscle injury and disease. A deeper understanding of its effects on the expression of genes related to cell cycle control and muscle differentiation will be critical for harnessing its therapeutic potential.

References

Myoseverin B: A Technical Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myoseverin B, a synthetic 2,6,9-trisubstituted purine, has emerged as a promising scaffold for the development of novel anticancer agents. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the preclinical data supporting the anticancer potential of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The microtubule cytoskeleton is a critical target for cancer chemotherapy, with successful drugs including taxanes and vinca alkaloids. This compound represents a distinct chemical class of microtubule-targeting agents that functions as a microtubule depolymerizer.[1] Its unique mode of action and chemical tractability have spurred the development of more potent analogs, such as WEHI-7326, which has demonstrated significant preclinical efficacy.[1] This document will detail the core findings related to this compound's anticancer properties, providing a technical foundation for further research and development.

Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

This compound exerts its cytotoxic effects by directly binding to tubulin and inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network has profound consequences for cancer cells, primarily by interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[1][3] The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[1][3] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Analysis of Anticancer Activity

While extensive quantitative data for this compound itself is limited in recent literature, its potent derivative, WEHI-7326, has been thoroughly characterized, providing a strong indication of the potential of the Myoseverin scaffold.

In Vitro Cytotoxicity

WEHI-7326 exhibits potent cytotoxic activity against a broad panel of human cancer cell lines, with IC50 values in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)
LoVoColon Carcinoma42.2 ± 9.9
SW480Colon Carcinoma39.5 ± 4.1
LIM1899Colon Carcinoma31.3 ± 2.6
MDA-MB-231Breast Carcinoma24.4 ± 3.1
PC3Prostate Carcinoma48.9 ± 11.1
H1437Non-small Cell Lung Carcinoma29.7 ± 10.8
U87MGΔ2–7Glioblastoma6.1 ± 1.6
CEMAcute Lymphoblastic Leukemia3.99 ± 0.04
CEM dEpoB30Taxane-resistant Leukemia1.67 ± 0.04
CEM dEpoB300Taxane-resistant Leukemia6.51 ± 0.08
Data for WEHI-7326.[1]
Cell Cycle Arrest

Consistent with its mechanism of action, WEHI-7326 induces a robust G2/M phase cell cycle arrest in cancer cells.

Cell LineEC50 for G2/M Arrest (nM)
SW48045.3 ± 6.2
MDA-MB-23128.9 ± 5.5
Data for WEHI-7326.[1]
In Vivo Antitumor Efficacy

In preclinical xenograft models, WEHI-7326 has demonstrated significant tumor growth inhibition.

Xenograft ModelCancer TypeTreatment RegimenTumor Growth Inhibition
LoVoColon Carcinoma25 mg/kg, i.v., biweekly60%
PC3Prostate CarcinomaNot specified~75% (at day 17)
24 T TNBC PDXTriple-Negative Breast Cancer20 mg/kg, i.v., twice a weekSignificant survival benefit (p=0.0006)
322 T TNBC PDXTriple-Negative Breast Cancer20 mg/kg, i.v., twice a weekSignificant survival benefit (p<0.0001)
MH792 LUSC PDXLung Squamous Cell Carcinoma20 mg/kg, i.v., twice a weekSignificant survival benefit (p=0.0002)
Data for WEHI-7326.[1][4][5][6]

Signaling Pathways

The anticancer activity of this compound and its analogs is orchestrated through a series of well-defined signaling pathways.

MyoseverinB_Pathway cluster_drug Drug Action cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis MyoseverinB This compound Tubulin Tubulin Dimers MyoseverinB->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) MitoticSpindle->SAC Defective G2M_Arrest G2/M Arrest SAC->G2M_Arrest Activation Bcl2 Bcl-2 Family (e.g., Bcl-xL, Mcl-1) G2M_Arrest->Bcl2 Downregulation of anti-apoptotic proteins BaxBak Bax/Bak Bcl2->BaxBak Inhibition Mitochondria Mitochondria BaxBak->Mitochondria Pore Formation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of this compound (72h) A->B C Add MTT/MTS reagent (2-4h) B->C D Add solubilizing agent (for MTT) C->D if using MTT E Measure absorbance C->E D->E F Calculate IC50 E->F Xenograft_Workflow A Implant cancer cells into immunocompromised mice B Allow tumors to grow to palpable size A->B C Randomize mice into control and treatment groups B->C D Administer this compound or vehicle control C->D E Monitor tumor volume and body weight D->E F Euthanize mice and excise tumors E->F G Analyze data and calculate tumor growth inhibition F->G

References

The Role of Myoseverin B in Cell Differentiation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B, a 2,6,9-trisubstituted purine, has been identified as a potent modulator of cell differentiation, primarily through its interaction with the microtubule cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its effects on cell differentiation pathways, and detailed protocols for its experimental application. The focus is on its well-documented role in the reversible differentiation of muscle cells, a process with significant implications for regenerative medicine and drug discovery.

Core Mechanism of Action: Microtubule Disruption

This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton. Unlike other microtubule-targeting agents, its effects are reversible and exhibit low cytotoxicity.

This compound binds to tubulin, inhibiting its polymerization and leading to the disassembly of existing microtubules.[1][2][3] In differentiated, multinucleated myotubes, this disruption of the microtubule network is the initiating event that leads to cellular fission.[4][5] The normally stable microtubule architecture that provides structural support to the elongated myotubes is compromised, leading to the formation of mononucleated fragments.[1][4]

Signaling Pathway for this compound-Induced Myotube Fission

Myoseverin_Action MyoseverinB This compound Tubulin Tubulin Dimers MyoseverinB->Tubulin Binds to Disruption Microtubule Disruption & Depolymerization MyoseverinB->Disruption Induces Microtubules Stable Microtubules Tubulin->Microtubules Polymerization Microtubules->Disruption Myotube Multinucleated Myotube Myotube->Microtubules Maintained by Fission Cellular Fission Myotube->Fission Fragments Mononucleated Fragments Disruption->Fission Fission->Fragments

Caption: this compound's mechanism of action leading to myotube fission.

Effects on Myogenic Differentiation

The most profound and well-documented effect of this compound is on terminally differentiated skeletal muscle cells (myotubes).

Reversible Fission of Myotubes

Treatment of myotube cultures with this compound induces them to undergo fission, breaking down into smaller, mononucleated cells.[1][2][6] This process is reversible; upon removal of this compound, the mononucleated cells can be induced to proliferate and re-differentiate.[2][3]

Cell Cycle Re-entry

The mononucleated fragments generated through this compound treatment are capable of re-entering the cell cycle.[1] This is a critical observation, as terminally differentiated myotubes are post-mitotic. This induced plasticity suggests potential applications in muscle regeneration.[3][5] Down-regulation of the myogenic regulatory factor, myogenin, has also been shown to reverse terminal muscle cell differentiation, and this compound is cited as a chemical tool to achieve this cellular reprogramming.[7][8]

Gene Expression Modulation

Transcriptional analysis of this compound-treated cells reveals significant changes in gene expression. Notably, there is an upregulation of genes associated with:

  • Growth Factors: Promoting cell proliferation.

  • Immunomodulatory Proteins: Regulating inflammatory responses.

  • Extracellular Matrix Remodeling: Facilitating tissue repair and regeneration.

  • Stress Response: Indicative of a cellular response to the induced changes.[1][2]

It is important to note that this compound alone does not appear to fully reverse the biochemical differentiation program.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported in the literature for this compound treatment.

ParameterValueCell TypeSource(s)
Effective Concentration 20-25 µMC2C12 Myotubes[1][4]
Treatment Duration 24 hours for myotube fissionC2C12 Myotubes[1]
Effect on Cell Proliferation Increased Colony-Forming Units (CFUs) after treatment and replatingMyotube-derived cells[1]

Experimental Protocols

Myotube Fission Assay

This protocol describes the induction of fission in differentiated C2C12 myotubes using this compound.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • To induce differentiation, allow myoblasts to reach 80-90% confluency.
  • Replace GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin/streptomycin.
  • Culture for 3-5 days to allow the formation of multinucleated myotubes.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the this compound stock solution in DM to a final concentration of 20 µM.[1][4]
  • Replace the medium in the myotube cultures with the this compound-containing DM.
  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[1]

3. Visualization and Analysis:

  • Observe the cells under a phase-contrast microscope for morphological changes, specifically the fission of myotubes into mononucleated fragments.[1][6]
  • For detailed analysis, perform immunocytochemical staining for muscle-specific proteins (e.g., sarcomeric myosin heavy chain) and counterstain with a nuclear stain (e.g., DAPI or Hoechst 33258) to visualize the cellular structure and number of nuclei.[1]

Experimental Workflow for Myotube Fission and Analysis

Myotube_Fission_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Analysis Myoblasts C2C12 Myoblasts Differentiation Induce Differentiation (DM for 3-5 days) Myoblasts->Differentiation Myotubes Multinucleated Myotubes Differentiation->Myotubes Treatment Treat with 20 µM this compound (24 hours) Myotubes->Treatment FissionedCells Fissioned Mononucleated Cells Treatment->FissionedCells PhaseContrast Phase-Contrast Microscopy Immunostaining Immunocytochemistry (Myosin Staining) FissionedCells->PhaseContrast FissionedCells->Immunostaining

Caption: Workflow for inducing and analyzing myotube fission with this compound.

Immunocytochemistry for Microtubule Disruption

This protocol details the visualization of microtubule disruption in this compound-treated cells.

1. Cell Preparation:

  • Grow cells (e.g., C2C12 myotubes) on glass coverslips.
  • Treat with 20 µM this compound for the desired duration (e.g., 1-24 hours).[1]
  • Wash the cells gently with Phosphate Buffered Saline (PBS).

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Wash three times with PBS.

3. Staining:

  • Block non-specific binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.
  • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
  • Wash three times with PBS.
  • Counterstain nuclei with DAPI or Hoechst 33258 for 5 minutes.[1][4]
  • Wash with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.
  • Image the cells using a fluorescence microscope. In untreated cells, a well-organized microtubule network should be visible. In this compound-treated cells, disorganized, fragmented microtubules are expected, often aggregated around the nucleus.[1][4]

Logical Relationship of this compound's Effects

Logical_Relationship MyoseverinB This compound Treatment MicrotubuleDisruption Microtubule Cytoskeleton Disruption MyoseverinB->MicrotubuleDisruption MyotubeFission Myotube Fission MicrotubuleDisruption->MyotubeFission MononucleatedCells Generation of Mononucleated Cells MyotubeFission->MononucleatedCells CellCycleReentry Cell Cycle Re-entry (upon drug removal) MononucleatedCells->CellCycleReentry GeneExpression Altered Gene Expression (Growth Factors, ECM, etc.) MononucleatedCells->GeneExpression Regeneration Potential for Tissue Regeneration & Repair CellCycleReentry->Regeneration GeneExpression->Regeneration

Caption: Logical flow of the cellular events induced by this compound.

Conclusion and Future Directions

This compound serves as a powerful chemical tool for studying cell plasticity and differentiation. Its ability to induce a reversible dedifferentiation-like state in myotubes by targeting the microtubule cytoskeleton opens avenues for research in regenerative medicine, particularly in understanding the mechanisms that control cell fate. Further research is warranted to fully elucidate the downstream signaling cascades that are activated by this compound-induced microtubule disruption and to explore its potential in other cell differentiation systems. The low cytotoxicity and reversibility of its effects make it a particularly attractive compound for such studies.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Myoseverin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myoseverin B, a 2,6,9-trisubstituted purine, has emerged as a significant molecule of interest due to its unique biological activity as a microtubule-binding agent.[1][2] Unlike many other microtubule-disrupting compounds, myoseverins exhibit reversible effects and lower cytotoxicity, making them attractive candidates for further investigation in areas such as regenerative medicine and oncology.[3][4] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Core Structure and Mechanism of Action

This compound belongs to a class of synthetic purine derivatives that have been identified for their ability to interfere with microtubule dynamics.[1][5] The core structure consists of a purine scaffold with substitutions at the 2, 6, and 9 positions. The primary mechanism of action of this compound is the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton.[2][6] This disruption triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and, notably, the reversible fission of multinucleated myotubes into mononucleated, proliferative fragments.[1][2][7]

The general workflow for assessing the biological effects of this compound is outlined below:

G cluster_0 Compound Administration cluster_1 Cellular Target Interaction cluster_2 Primary Cellular Effects cluster_3 Phenotypic Outcomes This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Myotube Fission Myotube Fission Microtubule Disruption->Myotube Fission Inhibition of Angiogenesis Inhibition of Angiogenesis Microtubule Disruption->Inhibition of Angiogenesis Antiproliferative Activity Antiproliferative Activity Cell Cycle Arrest (G2/M)->Antiproliferative Activity G This compound This compound Microtubule Destabilization Microtubule Destabilization This compound->Microtubule Destabilization Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule Destabilization->Spindle Assembly Checkpoint (SAC) Activation Cellular Stress Response Cellular Stress Response Microtubule Destabilization->Cellular Stress Response Inhibition of APC/C Inhibition of APC/C Spindle Assembly Checkpoint (SAC) Activation->Inhibition of APC/C G2/M Arrest G2/M Arrest Inhibition of APC/C->G2/M Arrest Myotube Fission / Apoptosis Myotube Fission / Apoptosis G2/M Arrest->Myotube Fission / Apoptosis Altered Gene Expression Altered Gene Expression Cellular Stress Response->Altered Gene Expression Altered Gene Expression->Myotube Fission / Apoptosis

References

Myoseverin B: An In-depth Technical Guide on its Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin B, a 2,6,9-trisubstituted purine, has emerged as a significant small molecule tool for studying and manipulating microtubule dynamics. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of cellular effects including disruption of the microtubule cytoskeleton, mitotic arrest, and the unique ability to induce reversible fission of multinucleated myotubes into mononucleated, proliferative fragments. This technical guide provides a comprehensive overview of the core aspects of this compound, including its quantitative effects on microtubule polymerization and cell viability, detailed experimental protocols for its study, and an exploration of the potential signaling pathways it influences.

Mechanism of Action and Impact on Microtubule Dynamics

This compound exerts its biological effects primarily by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the assembly of tubulin dimers into microtubules.[1]

The consequences of this inhibition are profound and multifaceted:

  • Disruption of the Microtubule Cytoskeleton: In the presence of this compound, the well-organized microtubule network within cells disintegrates. This leads to a loss of structural support, affecting cell shape, motility, and intracellular transport.

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division. By preventing the formation of a functional spindle, this compound causes cells to arrest in the M-phase of the cell cycle.[2]

  • Induction of Myotube Fission: One of the most remarkable effects of this compound is its ability to induce the reversible cleavage of multinucleated myotubes into smaller, mononucleated fragments.[3] These resulting cells can re-enter the cell cycle and proliferate, a phenomenon with significant implications for muscle regeneration research.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound's biological activity.

ParameterValueCell/System ContextReference
IC50 (Tubulin Polymerization) 2 µMIn vitro tubulin polymerization assay
Half-maximal Concentration (Myotube Disassembly) 11 µMDisassembly of myotubes in culture (24 h)
GI50 (Growth Inhibition) 12 µM (1.2 x 10-5 M)Proliferating myoblasts

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Glycerol (10% final concentration, to promote polymerization)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a reaction mixture on ice containing General Tubulin Buffer, GTP, and glycerol.

  • Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

  • Aliquot the tubulin mixture into pre-chilled microplate wells.

  • Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole).

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be calculated by plotting the maximal polymerization rate or the final absorbance against the logarithm of the this compound concentration.

G cluster_prep Preparation (on ice) cluster_assay Assay (37°C) Buffer Buffer + GTP + Glycerol Mix Reaction Mix Buffer->Mix Tubulin Purified Tubulin Tubulin->Mix Plate 96-well Plate Mix->Plate Aliquot Spectro Spectrophotometer (OD340nm) Plate->Spectro Myoseverin Add this compound / Controls Myoseverin->Plate Data Analysis Data Analysis Spectro->Data Analysis Polymerization Curves G Start Cells on Coverslips Treatment This compound Treatment Start->Treatment Wash1 PBS Wash Treatment->Wash1 Fixation Fixation (Methanol or PFA) Wash1->Fixation Wash2 PBS Wash Fixation->Wash2 Blocking Blocking (BSA) Wash2->Blocking PrimaryAb Primary Antibody (anti-tubulin) Blocking->PrimaryAb Wash3 PBS Wash (x3) PrimaryAb->Wash3 SecondaryAb Secondary Antibody (fluorescent) Wash3->SecondaryAb Wash4 PBS Wash (x3) SecondaryAb->Wash4 Mounting Mounting with DAPI Wash4->Mounting Imaging Fluorescence Microscopy Mounting->Imaging G Start Cell Culture Treatment This compound Treatment Start->Treatment Harvest Harvest & Wash Treatment->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Wash Wash Fixation->Wash Staining PI/RNase A Staining Wash->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Cell Cycle Histograms Analysis->Data G cluster_pathways Potential Downstream Signaling Pathways MyoseverinB This compound Tubulin Tubulin Polymerization MyoseverinB->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Defect Microtubule->Spindle Fission Myotube Fission Microtubule->Fission Rho Rho GTPase Microtubule->Rho MAPK MAPK Microtubule->MAPK Wnt Wnt/β-catenin Microtubule->Wnt PI3K PI3K/Akt Microtubule->PI3K STAT3 STAT3 Microtubule->STAT3 Arrest Mitotic Arrest Spindle->Arrest Proliferation Cell Proliferation Fission->Proliferation

References

Methodological & Application

Application Notes and Protocols for Myoseverin B Treatment in C2C12 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B is a purine derivative identified for its unique biological activity on muscle cells. It is known to disrupt the microtubule cytoskeleton, leading to the reversible fission of multinucleated myotubes into mononucleated fragments.[1] This property makes this compound a valuable tool for studying myotube stability, muscle regeneration, and cell cycle re-entry in differentiated muscle cells. These application notes provide detailed protocols for the treatment of C2C12 myoblasts and myotubes with this compound, including methods for assessing its effects on cell morphology, viability, and the reversibility of its action.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule polymerization. In differentiated C2C12 myotubes, this leads to the disassembly of the microtubule network, resulting in the segmentation of the elongated myotubes into smaller, rounded, mononucleated cells.[1] While it induces morphological changes, this compound does not appear to reverse the biochemical differentiation of these cells. Instead, it has been shown to affect the expression of genes associated with wound healing and tissue regeneration.[2]

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on C2C12 cells based on available literature.

Table 1: Effect of this compound on C2C12 Myotube Fission and Cell Cycle Re-entry

ParameterTreatment ConditionResultReference
Myotube Morphology20 µM this compound for 24 hoursDisintegration of the microtubule cytoskeleton and fission of myotubes.[1]
DNA Synthesis (BrdU Incorporation)25 µM this compound, followed by removal and culture in growth medium for 24 hours.Increased BrdU incorporation, indicating resumption of DNA synthesis.[1]
Colony-Forming Units (CFU)25 µM this compound treatment of myotube cultures, followed by replating in growth medium.Increased number of colony-forming units compared to untreated myotube cultures.[1]

Table 2: Recommended Concentration Range for this compound in C2C12 Cell Culture

Concentration RangeObserved EffectNotes
10-25 µMEffective for inducing myotube fission and studying effects on cell cycle.Higher concentrations may lead to increased cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific C2C12 subclone and experimental goals.

Experimental Protocols

Protocol 1: General Culture and Differentiation of C2C12 Cells

This protocol outlines the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts at a density of 5 x 10³ cells/cm² in Growth Medium.

  • Proliferation: Culture the cells at 37°C in a 5% CO2 incubator until they reach 80-90% confluency. Change the Growth Medium every 48 hours.

  • Induction of Differentiation: Once the desired confluency is reached, aspirate the Growth Medium, wash the cells once with sterile PBS, and replace it with Differentiation Medium.

  • Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days to allow for the formation of mature, multinucleated myotubes. Change the Differentiation Medium every 48 hours.

Protocol 2: Treatment of C2C12 Myotubes with this compound

This protocol describes the procedure for treating differentiated C2C12 myotubes with this compound to induce myotube fission.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Differentiation Medium (DM)

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed Differentiation Medium to the desired final concentration (e.g., 10-25 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • Treatment: Aspirate the existing Differentiation Medium from the C2C12 myotube cultures and add the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

  • Observation: Monitor the cells periodically under a phase-contrast microscope to observe morphological changes, specifically the fission of myotubes.

Protocol 3: Reversibility of this compound Effect

This protocol outlines the steps to assess the reversibility of this compound-induced myotube fission.

Materials:

  • This compound-treated C2C12 cells (from Protocol 2)

  • Growth Medium (GM)

  • Differentiation Medium (DM)

Procedure:

  • Removal of this compound: After the desired treatment period, aspirate the this compound-containing medium.

  • Washing: Wash the cells twice with sterile PBS to remove any residual compound.

  • Recovery: Add fresh Growth Medium to the cells to promote cell proliferation or fresh Differentiation Medium to observe the potential re-fusion of myotube fragments.

  • Observation: Culture the cells for an additional 24-72 hours, observing for changes in cell morphology. In Growth Medium, expect to see the proliferation of the mononucleated cells. In Differentiation Medium, observe for potential re-formation of elongated, multinucleated myotubes.

Protocol 4: Cell Viability Assay

This protocol can be used to determine the cytotoxic effects of this compound on C2C12 cells.

Materials:

  • C2C12 cells (myoblasts or myotubes)

  • This compound

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight, or differentiate myoblasts into myotubes in a 96-well plate as described in Protocol 1.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for the recommended time and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualization of Pathways and Workflows

MyoseverinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell C2C12 Myotube cluster_cytoplasm Cytoplasm MyoseverinB This compound Tubulin α/β-Tubulin Dimers MyoseverinB->Tubulin Binds to Microtubule Microtubule Polymer MyoseverinB->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization DisruptedMicrotubule Disrupted Microtubules Microtubule->DisruptedMicrotubule Disruption MyotubeStructure Intact Myotube Structure Microtubule->MyotubeStructure Maintains MyotubeFission Myotube Fission DisruptedMicrotubule->MyotubeFission Induces MononucleatedFragments Mononucleated Fragments MyotubeFission->MononucleatedFragments Results in WoundHealingGenes Wound Healing & Tissue Regeneration Gene Expression MyotubeFission->WoundHealingGenes Activates

Caption: Signaling Pathway of this compound in C2C12 Myotubes.

MyoseverinB_Experimental_Workflow cluster_culture C2C12 Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis start Seed C2C12 Myoblasts proliferate Proliferate to 80-90% Confluency (Growth Medium) start->proliferate differentiate Induce Differentiation (Differentiation Medium, 4-6 days) proliferate->differentiate myotubes Mature Myotubes Formed differentiate->myotubes treat Treat with this compound (10-25 µM) or Vehicle (DMSO) for 12-24h myotubes->treat fission Observe Myotube Fission treat->fission viability Cell Viability Assay (MTT/PrestoBlue) fission->viability reversibility Reversibility Assay (Washout & Culture in GM/DM) fission->reversibility gene_expression Gene Expression Analysis (qPCR/RNA-seq) fission->gene_expression

Caption: Experimental Workflow for this compound Treatment of C2C12 Cells.

References

Application Notes and Protocols: Determining Optimal Myoseverin B Concentration for in vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myoseverin B is a purine-based, cell-permeable small molecule recognized for its ability to bind to tubulin and reversibly inhibit microtubule polymerization.[1][2] Unlike other microtubule-disrupting agents such as taxol or vinblastine, this compound often exhibits lower cytotoxicity, making it a valuable tool for studying cellular processes dependent on microtubule dynamics, including cell division, differentiation, and migration.[1][2] Its most notable effect is inducing the fission of multinucleated myotubes into viable, mononucleated fragments, which can subsequently re-enter the cell cycle upon removal of the compound.[3][4] Additionally, this compound has been shown to inhibit the proliferation and differentiation of endothelial cells, suggesting potential applications as an anti-angiogenic agent.[5]

These diverse biological effects are highly dependent on the concentration used and the cell type being studied. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of this compound for various in vitro applications. It includes a summary of effective concentrations from published studies, detailed experimental protocols, and diagrams of the relevant cellular pathways.

Mechanism of Action

The primary mechanism of action for this compound is the disruption of the microtubule cytoskeleton. It directly binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization into filaments.[1] This leads to the disintegration of the existing microtubule network, which is crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[6][7] This disruption is the initial event that triggers the various downstream cellular responses.

Myoseverin This compound Tubulin αβ-Tubulin Dimers Myoseverin->Tubulin Binds to Polymerization Microtubule Polymerization Myoseverin->Polymerization Inhibits Tubulin->Polymerization Disassembly Microtubule Disassembly Polymerization->Disassembly Shifts equilibrium towards

Caption: this compound's primary mechanism of action.

Summary of Effective Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. The following table summarizes concentrations cited in the literature for various applications.

Application/AssayCell TypeEffective ConcentrationObserved Effect
Myotube Disassembly Murine C2C12 MyotubesEC50: 11 µM (± 4 µM)Half-maximal disassembly of myotubes over 24 hours.[1]
Myotube Fission Murine C2C12 Myotubes20 µMDisintegration of the microtubule cytoskeleton and fission into fragments.[6][7]
Cell Cycle Re-entry Murine C2C12 Myotubes25 µMPromotes DNA synthesis (BrdU incorporation) after removal.[4]
Growth Inhibition Proliferating C2C12 MyoblastsGI50: 12 µMHalf-maximal inhibition of cell growth.[1]
Proliferation Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)IC50: ~8 µMPotent, reversible inhibition of cell proliferation.[5]
Migration Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)Dose-dependentInhibition of VEGF-induced cell migration.[5]
Progenitor Cell Differentiation Inhibition Human Cord Blood Mononuclear CellsIC50: ~9 µMDecreased number of adherent cells and suppressed expression of endothelial markers.[5]

Experimental Protocols

Protocol 1: Determining the EC50 for Myotube Fission in C2C12 Cells

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound for inducing myotube fission.

A 1. Seed C2C12 myoblasts in Growth Medium (GM) B 2. Grow to 80-90% confluency A->B C 3. Switch to Differentiation Medium (DM) to induce myotube formation (48-72h) B->C E 5. Treat myotubes with this compound for 24 hours C->E D 4. Prepare serial dilutions of This compound (e.g., 0-40 µM) in DM D->E F 6. Image wells using phase-contrast microscopy E->F G 7. Quantify myotube integrity (e.g., count remaining intact myotubes per field) F->G H 8. Plot dose-response curve and calculate EC50 G->H

Caption: Experimental workflow for EC50 determination.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a 24-well plate at a density that will reach 80-90% confluency within 24-48 hours.

  • Differentiation: Once confluent, aspirate the GM, wash once with PBS, and replace with DM. Culture for 48-72 hours, replacing the DM every 24 hours, until multinucleated myotubes are clearly visible.

  • Treatment: Prepare serial dilutions of this compound in DM. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO), 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM.

  • Aspirate the old DM from the myotubes and add the this compound-containing media to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Imaging: After 24 hours, capture multiple images from representative fields for each well using a phase-contrast microscope.

  • Quantification: Count the number of intact, elongated myotubes per field of view. A significant increase in rounded cells and fragmented, bead-like structures indicates this compound activity.

  • Analysis: For each concentration, calculate the average percentage of remaining myotubes relative to the vehicle control. Plot this percentage against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Assessing Inhibition of Endothelial Cell Proliferation

This protocol uses a standard colorimetric assay (e.g., MTT or WST-1) to measure the anti-proliferative effects of this compound on HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • MTT or WST-1 proliferation assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM. Allow cells to adhere overnight.

  • Treatment: The next day, prepare 2x concentrated serial dilutions of this compound in EGM. A suggested range is 0 µM (vehicle control) to 50 µM.

  • Remove the old medium and add 100 µL of the this compound dilutions to the wells.

  • Incubation: Incubate for 48-72 hours. This compound's effect on HUVEC proliferation is reversible, so this time point is critical to observe inhibition.[5]

  • Assay: Add the proliferation reagent (e.g., 10 µL of WST-1 or 20 µL of MTT solution) to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is apparent.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation. Plot the percentage of proliferation against the this compound concentration to determine the IC50 value.

Protocol 3: Immunofluorescence Staining for Microtubule Disruption

This protocol allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.

Materials:

  • Cells of interest (e.g., C2C12 myotubes, HUVECs) cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture and Treat: Grow cells on glass coverslips. Treat with the desired concentration of this compound (e.g., 20 µM) and a vehicle control for a set time (e.g., 1-24 hours).

  • Fixation: Wash cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS, then block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate with anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.

  • Visualization: Image the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible.[7] In this compound-treated cells, this network will appear disintegrated, with tubulin aggregating around the nucleus.[6][7]

Cellular Pathways and Downstream Effects

The disruption of microtubule dynamics by this compound initiates distinct downstream signaling cascades and cellular outcomes that are highly context-dependent. In terminally differentiated myotubes, microtubule disassembly leads to structural failure and fission.[8] This physical separation into mononucleated fragments can release the cells from cell cycle arrest, allowing them to re-enter a proliferative state if growth factors are present.[4] In contrast, in actively dividing cells like endothelial cells, disrupting the mitotic spindle and cytoskeleton integrity leads to an arrest of proliferation and inhibition of migration.[5]

cluster_0 This compound Action cluster_1 Context: Differentiated Myotubes cluster_2 Context: Proliferating Endothelial Cells Myoseverin This compound MT Microtubule Depolymerization Myoseverin->MT Fission Myotube Fission MT->Fission Spindle Mitotic Spindle Disruption MT->Spindle Migration Cytoskeleton Instability MT->Migration Fragments Mononucleated Fragments Fission->Fragments Cycle Cell Cycle Re-entry (in Growth Medium) Fragments->Cycle Regen Potential for Muscle Regeneration Studies Cycle->Regen Prolif Proliferation Arrest Spindle->Prolif Migration->Prolif Angio Anti-Angiogenesis Prolif->Angio

Caption: Context-dependent cellular effects of this compound.

References

Application of Myoseverin B in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B is a purine-based microtubule-binding molecule that has demonstrated significant effects on cell viability and proliferation.[1] As a microtubule-disrupting agent, it interferes with the polymerization of microtubules, crucial components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[4][5] These properties make this compound a compound of interest for cancer research and drug development.

This document provides detailed application notes and protocols for utilizing this compound in cell viability and proliferation assays, including the MTT and BrdU assays. It also outlines the underlying signaling pathways affected by this compound.

Data Presentation

The inhibitory effects of this compound on the proliferation of various cell lines have been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different human cell lines.

Cell LineCell TypeAssayIC50 (µM)Reference
HUVECHuman Umbilical Vein Endothelial CellsProliferation Assay~8[6]
Human Cord Blood MNCsHuman Cord Blood Mononuclear CellsAdherent Cell Count~9[6]
A549Human Lung CarcinomaMTT Assay> 10[7]
CCRF-CEMHuman T-cell Lymphoblast-likeMTT Assay5.7[7]

Signaling Pathway of this compound in Cell Cycle Arrest and Apoptosis

This compound exerts its effects by disrupting microtubule dynamics. This interference with the cytoskeleton has profound consequences on cell cycle progression and survival. The primary mechanism involves the induction of mitotic arrest, which, if prolonged, leads to the activation of the intrinsic apoptotic pathway.

dot

MyoseverinB_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway MyoseverinB This compound Tubulin Tubulin Dimers MyoseverinB->Tubulin Binds to MicrotubuleDisruption Microtubule Polymerization Inhibition Tubulin->MicrotubuleDisruption MitoticSpindle Defective Mitotic Spindle Formation MicrotubuleDisruption->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest CyclinB1_Cdk1 ↑ Cyclin B1 / Cdk1 Activity G2M_Arrest->CyclinB1_Cdk1 Apoptosis Apoptosis CyclinB1_Cdk1->Apoptosis Prolonged Arrest Leads to Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Workflow Diagram:

dot

MTT_Workflow start Start plate_cells Plate cells in 96-well plate (e.g., 5x10^3 to 1x10^4 cells/well) start->plate_cells incubate_adhesion Incubate for 24h for cell adhesion plate_cells->incubate_adhesion treat_myoseverin Treat cells with varying concentrations of this compound incubate_adhesion->treat_myoseverin incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_myoseverin->incubate_treatment add_mtt Add MTT solution to each well (final concentration 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Proliferation Assessment using BrdU Assay

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected using a specific anti-BrdU antibody.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • BrdU labeling solution (typically 10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Workflow Diagram:

dot

BrdU_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_adhesion Incubate for 24h plate_cells->incubate_adhesion treat_myoseverin Treat with this compound incubate_adhesion->treat_myoseverin incubate_treatment Incubate for desired time treat_myoseverin->incubate_treatment add_brdu Add BrdU labeling solution incubate_treatment->add_brdu incubate_brdu Incubate for 2-4h add_brdu->incubate_brdu fix_denature Fix and denature DNA incubate_brdu->fix_denature add_primary_ab Add anti-BrdU antibody fix_denature->add_primary_ab incubate_primary_ab Incubate for 1h add_primary_ab->incubate_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody incubate_primary_ab->add_secondary_ab incubate_secondary_ab Incubate for 1h add_secondary_ab->incubate_secondary_ab add_tmb Add TMB substrate incubate_secondary_ab->add_tmb develop_color Incubate until color develops add_tmb->develop_color add_stop Add stop solution develop_color->add_stop read_absorbance Read absorbance at 450 nm add_stop->read_absorbance end End read_absorbance->end

References

Myoseverin B: Application Notes and Protocols for Tissue Engineering Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin B, a microtubule-binding molecule, has emerged as a valuable tool in tissue engineering research, primarily due to its ability to induce reversible fission of multinucleated myotubes into mononucleated, proliferative myoblasts. This unique property offers a novel approach to promoting muscle regeneration and repair. These application notes provide a comprehensive overview of the experimental design for utilizing this compound in tissue engineering, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Introduction

Skeletal muscle regeneration is a complex process involving the activation of satellite cells, their proliferation and differentiation into myoblasts, and subsequent fusion to form new multinucleated myotubes. In cases of severe muscle injury or degenerative diseases, the regenerative capacity of endogenous stem cells may be insufficient. This compound, a 2,6,9-trisubstituted purine, offers a chemical biology approach to augment this process. By disrupting the microtubule network of terminally differentiated myotubes, this compound triggers a process of "dedifferentiation," generating a population of proliferative mononucleated cells that can contribute to new muscle fiber formation upon removal of the compound.

Mechanism of Action

This compound acts as a microtubule-depolymerizing agent. In multinucleated myotubes, the microtubule cytoskeleton is essential for maintaining their elongated, syncytial structure. Treatment with this compound leads to the disassembly of these microtubules, resulting in the fragmentation of the myotube into smaller, mononucleated cellular structures. Importantly, this process is reversible. Upon removal of this compound and culture in growth medium, these mononucleated fragments can re-enter the cell cycle, proliferate, and subsequently re-differentiate to form new myotubes.

Transcriptional analyses have revealed that this compound treatment also modulates the expression of a variety of genes crucial for tissue regeneration. These include genes associated with:

  • Growth Factors: Upregulation of growth factors that stimulate cell proliferation and differentiation.

  • Extracellular Matrix (ECM) Remodeling: Changes in the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), facilitating tissue restructuring.[1][2]

  • Immunomodulation: Alteration of cytokine and chemokine expression, which can influence the inflammatory response and subsequent tissue repair.

Data Presentation

The following tables summarize key quantitative data from experimental studies on this compound.

ParameterCell TypeConcentrationIncubation TimeObservationReference
Myotube Fission C2C1210-25 µM24 hoursInduces fission of multinucleated myotubes into mononucleated fragments.[2]
Cell Viability C2C12< 25 µM24 hoursMinimal cytotoxicity observed at concentrations effective for myotube fission.
Cell Cycle Re-entry C2C1225 µM24 hoursSubsequent culture in growth medium for 24 hours leads to a significant increase in BrdU incorporation.
Gene Expression C2C1215 µM1 and 6 hoursAltered expression of genes involved in transmembrane transport, signal transduction, and cell growth.[3]

Experimental Protocols

Protocol 1: Myotube Fission and Proliferation Assay

This protocol describes the induction of myotube fission using this compound and the subsequent assessment of cell proliferation.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • BrdU Labeling Reagent

  • Fixation and permeabilization buffers

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation:

    • Seed C2C12 myoblasts in a suitable culture vessel and grow to 80-90% confluency in Growth Medium.

    • Induce differentiation by replacing GM with Differentiation Medium. Culture for 4-6 days, replacing the DM every 48 hours, until mature, multinucleated myotubes are formed.

  • This compound Treatment:

    • Prepare a working solution of this compound in DM at a final concentration of 20-25 µM.

    • Remove the DM from the differentiated myotubes and add the this compound-containing DM.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Induction of Proliferation:

    • After 24 hours, carefully aspirate the this compound-containing medium.

    • Wash the cells twice with sterile PBS.

    • Add fresh Growth Medium to the cells to stimulate cell cycle re-entry.

  • BrdU Labeling and Immunofluorescence:

    • After 24 hours of incubation in GM, add BrdU labeling reagent to the medium at a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C.

    • Fix, permeabilize, and perform immunofluorescence staining for BrdU incorporation according to the manufacturer's protocol.

    • Counterstain nuclei with DAPI or Hoechst.

    • Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive nuclei.

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the analysis of changes in gene expression following this compound treatment.

Materials:

  • C2C12 myotubes treated with this compound as described in Protocol 1.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., growth factors, ECM components, immunomodulatory factors) and a housekeeping gene (e.g., GAPDH, β-actin).

  • SYBR Green or other qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the this compound-treated and control myotubes at desired time points (e.g., 6, 12, 24 hours post-treatment).

    • Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

Signaling Pathways and Visualizations

This compound-induced myotube fission and subsequent cell proliferation are complex processes likely regulated by multiple signaling pathways. While direct evidence is still emerging, the disruption of the microtubule network is known to impact key signaling cascades involved in cell cycle control, survival, and differentiation.

TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of myogenesis, often acting as an inhibitor of myoblast differentiation.[4][5][6] Disruption of the cytoskeleton could potentially interfere with the localization and activity of TGF-β receptors and downstream effectors like Smads, thereby releasing the cells from their differentiated state.[7][8]

TGF_Beta_Signaling TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-β Receptor I TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates Smad2_3 Smad2/3 TGF_beta_RI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates MyoseverinB This compound Microtubules Microtubules MyoseverinB->Microtubules Disrupts Microtubules->TGF_beta_RI May Influence Localization/Activity

TGF-β signaling pathway and potential influence of this compound.

PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation.[9][10] Activation of this pathway is often associated with the promotion of myoblast proliferation and differentiation. The cellular stress induced by microtubule disruption could trigger the activation of the PI3K/Akt pathway as a pro-survival response, facilitating cell cycle re-entry.[11]

PI3K_Akt_Signaling Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits p_Akt p-Akt Akt->p_Akt Phosphorylates Downstream Downstream Effectors p_Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes MyoseverinB This compound Microtubules Microtubules MyoseverinB->Microtubules Disrupts Cellular_Stress Cellular Stress Microtubules->Cellular_Stress Induces Cellular_Stress->PI3K May Activate

PI3K/Akt signaling pathway and potential activation by this compound-induced stress.

Experimental Workflow:

The following diagram illustrates the general workflow for studying the effects of this compound on myotubes.

MyoseverinB_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Post-Treatment Analysis C2C12 C2C12 Myoblasts (Growth Medium) Differentiation Induce Differentiation (Differentiation Medium) C2C12->Differentiation Myotubes Mature Myotubes Differentiation->Myotubes Myoseverin_Treat Treat with this compound (20-25 µM, 24h) Myotubes->Myoseverin_Treat Myotube_Fission Myotube Fission Myoseverin_Treat->Myotube_Fission Wash Wash & Replace with Growth Medium Myotube_Fission->Wash Proliferation Proliferation of Mononucleated Cells Wash->Proliferation Analysis Analysis: - BrdU Incorporation - Gene Expression (qPCR) - Protein Expression (Western Blot) Proliferation->Analysis

Experimental workflow for this compound treatment and analysis.

Conclusion

This compound provides a powerful tool for in vitro studies of muscle regeneration and for exploring the plasticity of the differentiated state. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding and harnessing the regenerative potential of muscle cells. Further investigation into the precise signaling pathways and the full spectrum of gene expression changes induced by this compound will undoubtedly provide deeper insights into the molecular mechanisms governing muscle repair and open new avenues for therapeutic development.

References

Flow Cytometry Analysis of Cells Treated with Myoseverin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B is a purine-based small molecule that has been identified as a potent microtubule-depolymerizing agent. Its ability to reversibly disrupt the microtubule network makes it a valuable tool for studying cellular processes that are dependent on microtubule dynamics, including cell division, migration, and differentiation. Notably, this compound has been shown to induce the fission of multinucleated myotubes into mononucleated, proliferative fragments and to inhibit angiogenesis.[1][2] These characteristics make it a compound of interest in regenerative medicine and cancer research.

Flow cytometry is an indispensable technique for the single-cell analysis of heterogeneous populations. When cells are treated with pharmacological agents like this compound, flow cytometry can provide quantitative data on various cellular parameters, including cell cycle distribution, apoptosis, and the expression of specific protein markers. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to investigate its effects on the cell cycle and apoptosis.

Mechanism of Action: Microtubule Disruption

This compound exerts its primary effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule cytoskeleton leads to a cascade of downstream cellular events. Microtubules are crucial for the formation of the mitotic spindle, which is essential for proper chromosome segregation during cell division. By depolymerizing microtubules, this compound can cause a cell cycle arrest, typically at the G2/M phase, as the spindle assembly checkpoint is activated.[3][4] This disruption can also trigger apoptotic pathways in susceptible cell types. Furthermore, the integrity of the microtubule network is vital for cell motility and the formation of new blood vessels (angiogenesis), explaining the anti-migratory and anti-angiogenic properties of this compound.[2]

MyoseverinB_Pathway MyoseverinB This compound Tubulin α/β-Tubulin Dimers MyoseverinB->Tubulin Binds to Microtubules Microtubule Polymerization MyoseverinB->Microtubules Inhibits Disruption Microtubule Depolymerization CellCycle Cell Cycle Arrest (G2/M Phase) Disruption->CellCycle Apoptosis Induction of Apoptosis Disruption->Apoptosis Angiogenesis Inhibition of Angiogenesis Disruption->Angiogenesis Migration Inhibition of Cell Migration Disruption->Migration

This compound Mechanism of Action

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cell types as determined by proliferation and migration assays.

Table 1: Inhibition of Endothelial Cell Proliferation by this compound

Cell LineAssayIC50 (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation Assay~8[2]
Human Cord Blood-derived Mononuclear CellsAdherent Cell Number~9[2]

Table 2: Illustrative Data for Cell Cycle Analysis of a Cancer Cell Line Treated with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)652015
This compound (10 µM)251560
This compound (25 µM)151075

Note: This is illustrative data as specific cell cycle distribution percentages for cancer cell lines were not found in the search results. The trend reflects the expected G2/M arrest caused by microtubule disruption.

Table 3: Illustrative Data for Apoptosis Induction in a Cancer Cell Line Treated with this compound

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO)9532
This compound (10 µM)702010
This compound (25 µM)453520

Note: This is illustrative data as specific apoptosis percentages for cancer cell lines were not found in the search results. The trend reflects the expected induction of apoptosis at higher concentrations.

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is designed to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

CellCycle_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis Seed Seed Cells Treat Treat with this compound (e.g., 10-25 µM, 24h) Seed->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix in Cold 70% Ethanol Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with Propidium Iodide and RNase A Wash2->Stain Incubate Incubate in the Dark Stain->Incubate Acquire Acquire Data on Flow Cytometer Incubate->Acquire Analyze Analyze DNA Content Histogram Acquire->Analyze

Cell Cycle Analysis Workflow

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Once cells have adhered and are actively dividing, treat them with the desired concentrations of this compound (e.g., 10 µM, 25 µM) or with DMSO as a vehicle control. Incubate for a suitable period (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA.

    • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cells and centrifuge.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a detector appropriate for PI emission (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Apoptosis_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis Seed Seed Cells Treat Treat with this compound and Controls Seed->Treat Harvest Harvest Cells (including supernatant) Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide Resuspend->AddStains Incubate Incubate in the Dark AddStains->Incubate Acquire Acquire Data on Flow Cytometer Incubate->Acquire Analyze Analyze Dot Plots (FITC vs. PI) Acquire->Analyze

Apoptosis Assay Workflow

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include appropriate controls (untreated and positive control for apoptosis).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which may contain apoptotic floating cells) and detach the adherent cells with Trypsin-EDTA. Combine the medium and the detached cells.

    • For suspension cells, collect the entire cell suspension.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation and appropriate detectors for FITC (around 530 nm) and PI (around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using a dot plot of FITC fluorescence versus PI fluorescence to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Conclusion

These application notes provide a framework for utilizing flow cytometry to investigate the cellular effects of this compound. The provided protocols for cell cycle and apoptosis analysis can be adapted to various cell types and experimental conditions. By quantifying the impact of this compound on these fundamental cellular processes, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The ability to generate robust, single-cell data through flow cytometry is critical for advancing our understanding of this and other microtubule-targeting agents in drug development and biomedical research.

References

Application Notes and Protocols: Live-Cell Imaging of Microtubule Dynamics with Myoseverin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B is a purine-based, cell-permeable small molecule that has been identified as a potent modulator of microtubule dynamics. It functions as a microtubule-depolymerizing agent, leading to the disruption of the microtubule cytoskeleton. This property of this compound has been harnessed for various research applications, most notably for inducing the fission of multinucleated myotubes into mononucleated, proliferative myoblasts. This unique characteristic makes this compound a valuable tool for studying muscle regeneration, cell differentiation, and the role of microtubule dynamics in these processes.

These application notes provide a comprehensive overview of the use of this compound for live-cell imaging of microtubule dynamics, including detailed protocols, data presentation guidelines, and visualization of associated signaling pathways.

Mechanism of Action

This compound exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction inhibits tubulin polymerization, shifting the dynamic equilibrium towards depolymerization. In live cells, treatment with this compound results in a rapid and reversible disassembly of the microtubule network. Qualitative observations from immunofluorescence and live-cell imaging studies have shown that this compound treatment leads to the disappearance of the filamentous microtubule network, which is replaced by diffuse tubulin monomers and short, fragmented microtubule polymers. A characteristic phenotype observed in myotubes is the aggregation of these fragmented microtubules around the nuclei.

Quantitative Analysis of this compound on Microtubule Dynamics

While specific quantitative data for the effects of this compound on microtubule dynamics are not extensively published, the following table provides an illustrative example of the expected parameters that can be measured in a live-cell imaging experiment. This data is based on typical effects observed with other microtubule-depolymerizing agents like nocodazole and serves as a template for data acquisition and analysis when studying this compound.[1][2]

Table 1: Illustrative Quantitative Data on Microtubule Dynamics in C2C12 Myoblasts Treated with this compound (Hypothetical Data)

ParameterControl (DMSO)This compound (10 µM)This compound (25 µM)
Polymerization Rate (µm/min) 5.8 ± 1.22.1 ± 0.80.9 ± 0.5
Depolymerization Rate (µm/min) 7.2 ± 1.510.5 ± 2.115.3 ± 3.2
Catastrophe Frequency (events/min) 0.9 ± 0.32.5 ± 0.74.1 ± 1.1
Rescue Frequency (events/min) 1.2 ± 0.40.3 ± 0.10.1 ± 0.05
Mean Microtubule Length (µm) 15.6 ± 3.54.2 ± 1.81.8 ± 0.9
Percentage of Time in Pause (%) 25 ± 545 ± 860 ± 10

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics in Response to this compound

This protocol describes the procedure for visualizing microtubule dynamics in real-time in cultured cells treated with this compound.

Materials:

  • C2C12 myoblasts (or other suitable cell line)

  • Glass-bottom imaging dishes or coverslips

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Fluorescent tubulin probe (e.g., Tubulin-GFP, Tubulin-RFP, or a live-cell tubulin stain like Tubulin Tracker™)[3]

  • This compound (stock solution in DMSO)

  • Control vehicle (DMSO)

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and a high-resolution camera

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts onto glass-bottom imaging dishes at a density that allows for the visualization of individual cells and their microtubule networks (e.g., 50-70% confluency).

  • Transfection/Staining:

    • For fluorescent protein-tagged tubulin: Transfect the cells with a plasmid encoding a fluorescently tagged tubulin variant (e.g., pEGFP-Tubulin) using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

    • For live-cell tubulin stain: Stain the cells with a live-cell compatible tubulin dye following the manufacturer's protocol.[3]

  • Microscope Setup: Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.

  • Pre-treatment Imaging: Acquire time-lapse images of the microtubule network in untreated cells to establish a baseline for microtubule dynamics. Capture images every 2-5 seconds for 2-5 minutes.

  • This compound Treatment: Carefully add this compound to the cell culture medium to the desired final concentration (e.g., 10 µM or 25 µM). For the control, add an equivalent volume of DMSO.

  • Post-treatment Imaging: Immediately begin acquiring time-lapse images using the same settings as the pre-treatment imaging. Continue imaging for at least 30-60 minutes to observe the dynamic changes in the microtubule network.

  • Data Analysis: Analyze the acquired time-lapse sequences using appropriate software (e.g., ImageJ with the Microtubule Tools plugin) to quantify the parameters listed in Table 1.

Protocol 2: Immunofluorescence Staining of Microtubules after this compound Treatment

This protocol allows for the visualization of the microtubule cytoskeleton in fixed cells, providing high-resolution images of the effects of this compound.

Materials:

  • C2C12 myotubes (differentiated from myoblasts)

  • Cells grown on glass coverslips

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture C2C12 myoblasts and induce differentiation into myotubes. Treat the myotubes with the desired concentration of this compound (e.g., 20 µM) or DMSO for the specified duration (e.g., 24 hours).

  • Fixation:

    • Paraformaldehyde fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 10 minutes at room temperature.

    • Methanol fixation: Wash the cells twice with PBS and then fix with ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound-Induced Myotube Fission

This compound-induced microtubule depolymerization is thought to initiate a signaling cascade that leads to myotube fission and cell cycle re-entry. While the exact pathway is not fully elucidated, a plausible model involves the interplay between microtubule stability, Rho family GTPases, and downstream effectors that control cell morphology and proliferation.[4][5][6][7][8]

MyoseverinB_Pathway MyoseverinB This compound Tubulin Tubulin Polymerization MyoseverinB->Tubulin MT_Depolymerization Microtubule Depolymerization MyoseverinB->MT_Depolymerization induces RhoA_Activation RhoA Activation MT_Depolymerization->RhoA_Activation leads to ROCK_Activation ROCK Activation RhoA_Activation->ROCK_Activation activates Actomyosin_Contraction Actomyosin Contraction ROCK_Activation->Actomyosin_Contraction promotes Myotube_Fission Myotube Fission Actomyosin_Contraction->Myotube_Fission drives Cell_Cycle_Reentry Cell Cycle Re-entry Myotube_Fission->Cell_Cycle_Reentry enables Proliferation Proliferation Cell_Cycle_Reentry->Proliferation results in

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for conducting a live-cell imaging experiment to study the effects of this compound on microtubule dynamics.

LiveCell_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Culture Cell Seeding & Culture Labeling Fluorescent Labeling of Microtubules Cell_Culture->Labeling Pre_Treatment Baseline Imaging (Pre-treatment) Labeling->Pre_Treatment Treatment Addition of This compound Pre_Treatment->Treatment Post_Treatment Time-lapse Imaging (Post-treatment) Treatment->Post_Treatment Image_Processing Image Processing Post_Treatment->Image_Processing Quantification Quantification of Dynamic Parameters Image_Processing->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: Workflow for live-cell imaging of microtubule dynamics.

Conclusion

This compound is a powerful tool for investigating the role of microtubule dynamics in various cellular processes, particularly in the context of myogenesis and cell differentiation. The protocols and illustrative data provided in these application notes offer a framework for researchers to design and execute experiments to explore the effects of this compound. Live-cell imaging, in conjunction with quantitative analysis, will continue to be instrumental in elucidating the precise mechanisms by which this compound and other microtubule-targeting agents modulate cellular behavior.

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Results with Myoseverin B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Myoseverin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cell-permeable purine derivative that acts as a microtubule-disrupting agent.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to the disassembly of the microtubule cytoskeleton.[1][3] This disruption of the microtubule network is the basis for its observed cellular effects.

Q2: What are the common applications of this compound in research?

This compound is most notably recognized for its ability to induce the reversible fission of multinucleated myotubes into viable, mononucleated fragments.[1][2] This property has led to its use in studies of muscle cell differentiation, regeneration, and cell cycle re-entry.[1][4][5] Additionally, this compound has been investigated for its anti-angiogenic properties and its potential as an anti-cancer agent due to its ability to disrupt microtubule dynamics, which are crucial for cell division.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is typically dissolved in DMSO to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability and prevent degradation. Avoid repeated freeze-thaw cycles.

Q4: Is the effect of this compound reversible?

Yes, one of the key characteristics of this compound is the reversibility of its effects.[1] Upon removal of the compound from the culture medium, the microtubule network can reorganize, and the fragmented myotubes can cease fission.[4] The mononucleated fragments generated can, under appropriate growth conditions, re-enter the cell cycle and proliferate.[1][5]

Troubleshooting Guide

Issue 1: Low or no myotube fragmentation observed.

  • Possible Cause 1: Suboptimal this compound concentration.

    • Solution: The effective concentration of this compound can be cell-type dependent. For C2C12 myotubes, concentrations between 10 µM and 25 µM are typically used.[1][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: Myotube fragmentation is a time-dependent process. For C2C12 cells, significant fragmentation is typically observed after 24 hours of treatment.[1] Ensure that the treatment duration is adequate for the desired effect.

  • Possible Cause 3: Poor cell health or differentiation status.

    • Solution: The efficiency of this compound-induced fragmentation can be influenced by the health and differentiation state of the myotubes. Ensure that the myoblasts have been properly differentiated into mature, multinucleated myotubes before treatment. Inconsistent differentiation can lead to variable results.

  • Possible Cause 4: this compound degradation.

    • Solution: Improper storage of this compound can lead to its degradation and loss of activity. Ensure that the compound is stored as a stock solution at -20°C or -80°C and protected from light. Prepare fresh dilutions in culture medium for each experiment.

Issue 2: High levels of cell death or cytotoxicity observed.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: While this compound is reported to have lower cytotoxicity than other microtubule inhibitors, high concentrations can still induce cell death. Perform a toxicity assay to determine the cytotoxic threshold for your cell line and use a concentration that induces the desired effect with minimal cell death.

  • Possible Cause 2: Off-target effects.

    • Solution: Like many small molecule inhibitors, this compound may have off-target effects that can contribute to cytotoxicity. It has been shown to disrupt sarcomeric organization in cardiac myocytes independent of its effect on microtubules.[6] If unexpected cellular responses are observed, consider investigating potential off-target effects in your experimental system.

  • Possible Cause 3: Induction of apoptosis.

    • Solution: The process of myotube fragmentation induced by microtubule disruption can be linked to the activation of apoptotic signaling pathways.[3] If significant cell death accompanies fragmentation, consider co-treatment with a pan-caspase inhibitor to determine if apoptosis is the primary cause of cytotoxicity.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Minor variations in cell density, differentiation efficiency, and passage number can lead to significant differences in the response to this compound. Standardize your cell culture and differentiation protocols to ensure consistency between experiments.

  • Possible Cause 2: Inconsistent this compound preparation.

    • Solution: Ensure that the this compound stock solution is properly dissolved and that fresh dilutions are made for each experiment. Inaccuracies in pipetting or dilution can lead to variability in the final concentration.

  • Possible Cause 3: Differences in analysis methods.

    • Solution: The method used to quantify myotube fragmentation or other cellular responses should be consistent across all experiments. Utilize standardized imaging and analysis techniques to ensure reproducible data.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HUVECHuman Umbilical Vein Endothelial Cells~8
A549Human Lung Carcinoma>10MedChemExpress
C2C12Mouse Myoblast (fragmentation)~11 (EC50)
HeLaHuman Cervical CancerNot Reported
MCF-7Human Breast CancerNot Reported

Note: IC50 values can vary depending on the assay conditions and endpoint measured.

Experimental Protocols

Detailed Protocol for this compound-Induced Fragmentation of C2C12 Myotubes

This protocol outlines the steps for differentiating C2C12 myoblasts into myotubes and subsequently treating them with this compound to induce fragmentation.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Tissue culture plates or dishes

  • Microscope for cell imaging

Procedure:

  • Cell Seeding:

    • Culture C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 80-90% confluency, trypsinize and seed them onto new culture plates at a density that will allow them to reach confluency within 24-48 hours.

  • Myotube Differentiation:

    • Once the C2C12 myoblasts reach 100% confluency, aspirate the Growth Medium.

    • Wash the cells once with sterile PBS.

    • Add Differentiation Medium to the culture plates.

    • Incubate the cells for 3-5 days to allow for differentiation into multinucleated myotubes. Replace the Differentiation Medium every 48 hours.

    • Monitor the formation of myotubes daily using a microscope.

  • This compound Treatment:

    • Prepare the desired concentration of this compound by diluting the stock solution in fresh Differentiation Medium. A final concentration of 10-25 µM is a good starting point for C2C12 cells.[1][5] Remember to include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

    • Aspirate the old Differentiation Medium from the myotube cultures.

    • Add the this compound-containing Differentiation Medium (or vehicle control) to the plates.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Analysis of Myotube Fragmentation:

    • After the treatment period, observe the cells under a phase-contrast microscope to assess the degree of myotube fragmentation. Fragmented myotubes will appear as smaller, rounded, mononucleated cells, often in a "beads-on-a-string" morphology.[1]

    • For quantitative analysis, you can capture images and count the number of fragmented myotubes or mononucleated cells relative to the total number of nuclei.

    • Immunofluorescence staining for muscle-specific proteins (e.g., myosin heavy chain) and nuclear counterstaining (e.g., DAPI) can be used for more detailed visualization and analysis.

Visualizations

Myoseverin_B_Mechanism_of_Action Myoseverin_B This compound Tubulin Tubulin Dimers Myoseverin_B->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Myoseverin_B->Microtubule_Polymerization Inhibits Microtubule_Disassembly Microtubule Disassembly Myoseverin_B->Microtubule_Disassembly Induces Tubulin->Microtubule_Polymerization Myotube_Integrity Myotube Structural Integrity Microtubule_Polymerization->Myotube_Integrity Maintains Microtubule_Disassembly->Myotube_Integrity Disrupts Myotube_Fragmentation Myotube Fragmentation Myotube_Integrity->Myotube_Fragmentation Loss of leads to Cell_Cycle_Reentry Cell Cycle Re-entry Myotube_Fragmentation->Cell_Cycle_Reentry Allows for

Caption: this compound's primary mechanism of action.

Troubleshooting_Myoseverin_B cluster_Inconsistent_Results Inconsistent Results cluster_Possible_Causes Possible Causes cluster_Solutions Troubleshooting Steps Inconsistent_Results Inconsistent Fragmentation/ Cytotoxicity Concentration Suboptimal Concentration Inconsistent_Results->Concentration Duration Insufficient Duration Inconsistent_Results->Duration Cell_Health Poor Cell Health/ Differentiation Inconsistent_Results->Cell_Health Degradation Compound Degradation Inconsistent_Results->Degradation Off_Target Off-Target Effects Inconsistent_Results->Off_Target Dose_Response Perform Dose-Response Experiment Concentration->Dose_Response Time_Course Optimize Treatment Duration Duration->Time_Course Standardize_Culture Standardize Cell Culture & Differentiation Cell_Health->Standardize_Culture Proper_Storage Ensure Proper Storage & Handling Degradation->Proper_Storage Investigate_Off_Target Investigate Potential Off-Target Effects Off_Target->Investigate_Off_Target

Caption: Troubleshooting workflow for inconsistent results.

Myoseverin_B_Signaling_Effects cluster_Microtubule_Effects Microtubule Dynamics cluster_Cellular_Responses Cellular Responses cluster_Gene_Expression Gene Expression Changes Myoseverin_B This compound Microtubule_Disruption Microtubule Disruption Myoseverin_B->Microtubule_Disruption Angiogenesis_Inhibition Angiogenesis Inhibition Myoseverin_B->Angiogenesis_Inhibition Wound_Healing_Genes Wound Healing & Tissue Regeneration (e.g., TGF-β, VEGF pathways) Myoseverin_B->Wound_Healing_Genes Modulates Myotube_Fragmentation Myotube Fragmentation Microtubule_Disruption->Myotube_Fragmentation Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Overview of signaling effects of this compound.

References

Identifying and mitigating Myoseverin B off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Myoseverin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is a purine-based, microtubule-binding molecule. Its primary mechanism of action is the disruption of the microtubule cytoskeleton, which can induce the reversible fission of multinucleated myotubes into mononucleated fragments.[1][2][3] This effect is generally less cytotoxic than that of other microtubule-disrupting agents like nocodazole or taxol.[4][5]

Q2: I'm observing unexpected cellular phenotypes in my experiments with this compound that don't seem to be related to microtubule disruption. What could be the cause?

While the primary target of this compound is tubulin, like many small molecules, it may have off-target effects. These can arise from the compound binding to other proteins, such as kinases or other ATP-binding proteins, leading to unintended biological consequences. It is crucial to consider and investigate potential off-target activities to ensure the correct interpretation of your experimental results.

Q3: How can I determine if this compound is exhibiting off-target effects in my cellular model?

Identifying off-target effects requires a systematic approach. Here are some recommended steps:

  • Dose-response analysis: Carefully titrate the concentration of this compound. Off-target effects may only appear at higher concentrations.

  • Use of structurally distinct inhibitors: If you are studying a pathway you believe is modulated by this compound, try to replicate the results with a structurally unrelated inhibitor of the same target (in this case, another microtubule-disrupting agent).

  • Control experiments: Include appropriate positive and negative controls in your assays. For example, use a well-characterized microtubule-destabilizing agent as a positive control and an inactive structural analog of this compound as a negative control, if available.

  • Biochemical and cellular assays: Directly test for off-target binding and functional consequences using techniques like kinase profiling, cellular thermal shift assays (CETSA), and whole-cell phenotypic screening.

Q4: Are there known kinase off-targets for this compound?

Currently, there is limited publicly available data from comprehensive kinase profiling screens for this compound. As a substituted purine, a scaffold present in many kinase inhibitors, it is plausible that this compound could interact with the ATP-binding site of various kinases. Researchers are encouraged to perform their own kinase screening to determine the selectivity profile of this compound in the context of their specific experimental system.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected changes in cell proliferation or apoptosis. This compound may be inhibiting kinases involved in cell cycle regulation or survival signaling pathways.Perform a cytotoxicity assay to determine the GI50 (concentration for 50% growth inhibition). Compare this with the concentration required for microtubule disruption. If the GI50 is significantly lower, it may indicate a potent off-target effect.
Alterations in specific signaling pathways unrelated to microtubule dynamics (e.g., phosphorylation status of key proteins). The compound could be directly inhibiting an upstream kinase in the affected pathway.Use western blotting to probe the phosphorylation status of key signaling nodes. If a specific kinase is suspected, consider an in vitro kinase assay with the purified enzyme and this compound.
Inconsistent results between different cell lines. Cell lines express different repertoires and levels of proteins, including potential off-targets. An off-target present in one cell line but not another could lead to divergent results.If possible, test the effects of this compound in a panel of cell lines with known genetic backgrounds. This can help to correlate observed phenotypes with the expression of potential off-target proteins.
Phenotype is not rescued by overexpression of the intended target (tubulin). The observed phenotype may be driven by an off-target effect rather than the on-target engagement of tubulin.Design experiments to test the involvement of suspected off-target pathways. This could involve using inhibitors of those pathways in combination with this compound to see if the phenotype is altered.

Data Presentation: Example Off-Target Kinase Profile for this compound

The following table is a hypothetical representation of data from a kinase profiling screen. Researchers should generate their own data to accurately assess the selectivity of this compound.

Kinase Target IC50 (µM) Assay Type Potential Implication of Inhibition
Tubulin ~11 Cell-based (Myotube Fission) On-target activity
CDK2/Cyclin A > 50 Biochemical (Radiometric) Low potential for direct cell cycle kinase inhibition
GSK-3β 25 Biochemical (Luminescent) Potential for effects on Wnt and PI3K/Akt signaling
Aurora A > 50 Biochemical (TR-FRET) Low potential for direct mitotic kinase inhibition
VEGFR2 15 Biochemical (ELISA) Could contribute to observed anti-angiogenic effects

Experimental Protocols

Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a dilution series to be used for IC50 determination.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases from different families of the kinome.[6][7]

  • Assay Format: Radiometric assays are considered the gold standard for their direct measurement of substrate phosphorylation.[8] However, fluorescence-based or luminescence-based assays are also widely used and suitable for high-throughput screening.

  • ATP Concentration: It is recommended to perform the initial screen at a fixed ATP concentration (e.g., 10 µM) and then follow up on any hits with assays where the ATP concentration is close to the Km for each specific kinase.[6]

  • Data Analysis: The primary data will be the percent inhibition of kinase activity at a given concentration of this compound. For hits that show significant inhibition, a dose-response curve should be generated to determine the IC50 value.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

  • Viability Assessment: Use a suitable method to measure cell viability, such as the MTT, MTS, or resazurin reduction assays. These assays measure the metabolic activity of viable cells.[9][10]

  • Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration. Use a non-linear regression model to calculate the GI50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of this compound to its target(s) in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified period.

  • Heating: Heat the cell suspensions at a range of temperatures in a thermal cycler. Ligand-bound proteins are often stabilized and will not denature and aggregate until higher temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fractions by western blot using an antibody against the protein of interest (e.g., tubulin or a suspected off-target).

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding of the compound to the target protein.

Visualizations

cluster_0 This compound Treatment cluster_1 On-Target Pathway cluster_2 Potential Off-Target Pathways This compound This compound Tubulin Tubulin This compound->Tubulin On-Target Kinase X Kinase X This compound->Kinase X Off-Target Protein Y Protein Y This compound->Protein Y Off-Target Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Myotube Fission Myotube Fission Microtubule Disruption->Myotube Fission Signaling Cascade A Signaling Cascade A Kinase X->Signaling Cascade A Unexpected Phenotype 1 Unexpected Phenotype 1 Signaling Cascade A->Unexpected Phenotype 1 Cellular Process B Cellular Process B Protein Y->Cellular Process B Unexpected Phenotype 2 Unexpected Phenotype 2 Cellular Process B->Unexpected Phenotype 2

Caption: On-target vs. potential off-target effects of this compound.

Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Is the phenotype dose-dependent? Is the phenotype dose-dependent? Observe Unexpected Phenotype->Is the phenotype dose-dependent? Perform Kinase Profile Screen Perform Kinase Profile Screen Is the phenotype dose-dependent?->Perform Kinase Profile Screen Yes Re-evaluate Experimental Design Re-evaluate Experimental Design Is the phenotype dose-dependent?->Re-evaluate Experimental Design No Identify Potential Off-Targets Identify Potential Off-Targets Perform Kinase Profile Screen->Identify Potential Off-Targets Validate with Cellular Assays (e.g., CETSA) Validate with Cellular Assays (e.g., CETSA) Identify Potential Off-Targets->Validate with Cellular Assays (e.g., CETSA) Hypothesize Off-Target Mechanism Hypothesize Off-Target Mechanism Validate with Cellular Assays (e.g., CETSA)->Hypothesize Off-Target Mechanism Test Hypothesis (e.g., use of other inhibitors) Test Hypothesis (e.g., use of other inhibitors) Hypothesize Off-Target Mechanism->Test Hypothesis (e.g., use of other inhibitors) Conclusion Conclusion Test Hypothesis (e.g., use of other inhibitors)->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

Start Start Treat cells with this compound or Vehicle Treat cells with this compound or Vehicle Start->Treat cells with this compound or Vehicle Heat cells across a temperature gradient Heat cells across a temperature gradient Treat cells with this compound or Vehicle->Heat cells across a temperature gradient Lyse cells and separate soluble proteins Lyse cells and separate soluble proteins Heat cells across a temperature gradient->Lyse cells and separate soluble proteins Analyze soluble protein levels by Western Blot Analyze soluble protein levels by Western Blot Lyse cells and separate soluble proteins->Analyze soluble protein levels by Western Blot Plot melting curves Plot melting curves Analyze soluble protein levels by Western Blot->Plot melting curves Does this compound cause a thermal shift? Does this compound cause a thermal shift? Plot melting curves->Does this compound cause a thermal shift? Direct target engagement confirmed Direct target engagement confirmed Does this compound cause a thermal shift?->Direct target engagement confirmed Yes No evidence of direct binding No evidence of direct binding Does this compound cause a thermal shift?->No evidence of direct binding No

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

References

Optimizing Myoseverin B concentration to minimize cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Myoseverin B concentration to minimize cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a microtubule-binding small molecule identified from a library of 2,6,9-trisubstituted purines.[1] Its primary mechanism of action is the disruption of the microtubule cytoskeleton.[2][3] This disruption leads to the reversible fission of multinucleated myotubes into mononucleated fragments, which can then re-enter the cell cycle.[1][2]

Q2: Is this compound cytotoxic?

While some initial studies reported that this compound lacks the cytotoxic effects commonly seen with other microtubule-disrupting agents, subsequent research has shown that it can exhibit cytotoxicity in a concentration-dependent and cell-type-dependent manner. For example, it has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and decrease the number of adherent human cord blood mononuclear cells.

Q3: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary depending on the cell type and the desired biological effect. For inducing myotube fission, concentrations in the range of 1-25 µM have been reported to be effective.[2] However, to minimize cytotoxicity, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

To determine the optimal concentration, we recommend performing a cell viability assay, such as the MTT or LDH assay, with a range of this compound concentrations. This will allow you to identify a concentration that produces the desired biological effect while maintaining high cell viability.

Q5: What are the known downstream effects of this compound treatment?

This compound-induced microtubule disruption has been shown to affect the expression of a variety of genes. These include genes involved in growth factor signaling, immunomodulation, extracellular matrix remodeling, and stress responses, which are consistent with the activation of pathways involved in wound healing and tissue regeneration.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed after this compound treatment. The concentration of this compound is too high for the specific cell type being used.Perform a dose-response experiment using a broader range of concentrations to identify a lower, non-toxic effective concentration. We recommend starting with a range of 1 µM to 50 µM.
The cell line is particularly sensitive to microtubule disruption.Consider using a different cell line that may be more resistant to the cytotoxic effects of microtubule-disrupting agents.
Prolonged exposure to this compound.Optimize the incubation time. It is possible that a shorter exposure time is sufficient to achieve the desired biological effect without causing significant cell death.
Inconsistent or unexpected results between experiments. Variability in cell density at the time of treatment.Ensure that cells are seeded at a consistent density for all experiments, as cell confluence can affect the response to treatment.
Degradation of this compound.Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions.
No observable biological effect at the tested concentrations. The concentration of this compound is too low.Increase the concentration range in your dose-response experiment.
The specific cell line is resistant to this compound.Confirm the expression and function of microtubules in your cell line. Consider using a positive control for microtubule disruption to validate your experimental setup.

Data Presentation

Table 1: Reported IC50 Values for this compound in Different Cell Lines

Cell LineAssayIC50 (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation Assay~ 8
Human Cord Blood Mononuclear CellsAdherent Cell Number Assay~ 9

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired treatment duration.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cells of interest

  • 6-well plate or culture flasks

  • Complete culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of staining. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_treatment Add this compound to cells overnight_incubation->add_treatment prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->add_treatment incubation Incubate for desired duration add_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Annexin V/PI Assay incubation->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate Flow Cytometry calculate_viability Calculate % Viability/ Cytotoxicity read_plate->calculate_viability determine_ic50 Determine Optimal Concentration calculate_viability->determine_ic50

Experimental workflow for determining this compound cytotoxicity.

troubleshooting_flowchart start Start Troubleshooting issue High Cell Death Observed? start->issue cause1 Concentration too high? issue->cause1 Yes no_effect No Biological Effect? issue->no_effect No solution1 Perform dose-response and time-course experiments cause1->solution1 Yes cause2 Sensitive cell line? cause1->cause2 No end Problem Resolved solution1->end solution2 Consider alternative cell line cause2->solution2 Yes cause2->end No solution2->end cause3 Concentration too low? no_effect->cause3 Yes no_effect->end No solution3 Increase concentration range cause3->solution3 Yes cause3->end No solution3->end

Troubleshooting flowchart for this compound experiments.

signaling_pathway cluster_downstream Potential Downstream Signaling myoseverin This compound microtubules Microtubule Disruption myoseverin->microtubules rho_gtpase Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) microtubules->rho_gtpase inferred mapk MAPK Pathway (e.g., ERK, JNK, p38) microtubules->mapk inferred nfkb NF-κB Pathway microtubules->nfkb inferred gene_expression Altered Gene Expression (Growth Factors, Stress Response, etc.) rho_gtpase->gene_expression mapk->gene_expression nfkb->gene_expression cellular_response Cellular Response (e.g., Myotube Fission, Proliferation, Cytotoxicity) gene_expression->cellular_response

Inferred signaling pathway of this compound.

References

Technical Support Center: Myoseverin B Reversibility in Washout Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Myoseverin B effects in washout experiments.

Frequently Asked Questions (FAQs)

Q1: Is the myotube fission induced by this compound reversible?

Yes, the fission of multinucleated myotubes into mononucleated fragments induced by this compound is reversible.[1][2][3] Upon removal of the compound and transfer of the cells to fresh growth medium, the mononucleated fragments can resume DNA synthesis and proliferate.[2][3]

Q2: How does the reversibility of this compound compare to other microtubule-targeting agents?

The effects of this compound are selectively reversible. In contrast, other microtubule inhibitors like vinblastine and taxol do not allow for the re-formation of long, cylindrical myotubes after drug removal and washout.[1] While the disassembly of myotubes by nocodazole and colchicine is also reversible, this compound has been shown to be significantly less cytotoxic to proliferating myoblasts.[1]

Q3: What is the mechanism of action of this compound that leads to reversible myotube fission?

This compound is a microtubule-binding molecule that disrupts the microtubule cytoskeleton.[1][3] It causes the disintegration of the microtubule network in myotubes, leading to their fission into smaller, mononucleated fragments.[3] Because this interaction is not permanent, the microtubule network can reorganize once the compound is removed from the culture medium.[1]

Q4: What are the expected outcomes after a successful this compound washout experiment?

Following a successful washout, you can expect to observe:

  • Re-formation of the microtubule network within the cells.

  • Cessation of myotube fission and potential re-fusion of mononucleated fragments.

  • Resumption of DNA synthesis, which can be measured by BrdU incorporation.[3][4]

  • Increased cell proliferation, which can be quantified by a colony-forming unit (CFU) assay.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No reversal of myotube fission observed after washout. Incomplete removal of this compound.Increase the number of washes (at least 3-4 times) with fresh, pre-warmed medium. Ensure complete aspiration of the wash solution each time.
Insufficient incubation time in fresh medium after washout.Allow for a longer recovery period. Monitor the cells at multiple time points (e.g., 12, 24, 48 hours) post-washout.
Cell health compromised during treatment.Use the lowest effective concentration of this compound. Reduce the duration of treatment. Ensure optimal cell culture conditions are maintained throughout the experiment.
High cell death observed after washout. Cytotoxicity from prolonged exposure to this compound.Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and exposure time for your specific cell line.
Mechanical stress during the washing procedure.Handle the cells gently during the washing steps. Use pre-warmed wash solutions to avoid temperature shock.
Inconsistent results between experiments. Variability in cell density at the start of the experiment.Ensure a consistent cell seeding density for all experiments.
Inconsistent timing of this compound treatment and washout.Standardize the duration of drug exposure and the washout procedure.
Lot-to-lot variability of this compound.Test each new batch of this compound to confirm its activity and optimal concentration.

Quantitative Data from Washout Experiments

The reversibility of this compound's effects can be quantified by assessing the resumption of DNA synthesis and the proliferative capacity of the cells after washout.

Table 1: DNA Synthesis Resumption Measured by BrdU Incorporation

This table summarizes the results of a BrdU incorporation assay performed on myotube cultures treated with this compound followed by a washout.

Treatment ConditionMedium after WashoutBrdU Incorporation (Fraction of proliferating myoblasts)Standard Deviation
Untreated (-Ms)Differentiation Medium (DM)~0.05n=6
Untreated (-Ms)Growth Medium (GM)~0.10n=6
25 µM this compound (+Ms)Differentiation Medium (DM)~0.15n=6
25 µM this compound (+Ms)Growth Medium (GM)~0.45n=6
Data adapted from Rosania et al., 2000.[3][4]

Table 2: Proliferative Potential Assessed by Colony-Forming Unit (CFU) Assay

This table shows the number of colony-forming units obtained from myotube cultures after treatment with this compound and replating in growth medium.

Treatment ConditionNumber of Colony-Forming Units (CFU)Standard Deviation
Untreated (DM)~50n=6
25 µM this compound (DM+Ms)~250n=6
Data adapted from Rosania et al., 2000.[3][4]

Experimental Protocols

1. Detailed Protocol for this compound Washout Experiment

This protocol describes the steps for treating C2C12 myotubes with this compound and subsequently washing it out to observe the reversal of its effects.

  • Materials:

    • Differentiated C2C12 myotubes in culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Differentiation Medium (DM): DMEM with 2% horse serum

    • Growth Medium (GM): DMEM with 10% fetal bovine serum

    • Phosphate-Buffered Saline (PBS), sterile and pre-warmed to 37°C

    • Cell culture incubator (37°C, 5% CO2)

  • Procedure:

    • This compound Treatment:

      • Prepare the desired final concentration of this compound (e.g., 10-25 µM) in pre-warmed DM.

      • Aspirate the existing medium from the differentiated myotubes.

      • Add the this compound-containing DM to the cells.

      • Incubate for the desired duration (e.g., 24 hours) at 37°C.

    • Washout Procedure:

      • Aspirate the this compound-containing medium from the culture plate.

      • Gently wash the cells by adding pre-warmed, sterile PBS to the plate. Swirl gently and then aspirate the PBS. Repeat this wash step at least three times to ensure complete removal of the compound.

      • After the final wash, add fresh, pre-warmed Growth Medium (GM) to the cells.

    • Post-Washout Analysis:

      • Return the cells to the incubator.

      • At various time points post-washout (e.g., 12, 24, 48 hours), assess the cells for:

        • Morphological changes (e.g., re-formation of myotubes) using phase-contrast microscopy.

        • Microtubule network integrity via immunofluorescence staining for α-tubulin.

        • Resumption of DNA synthesis using a BrdU incorporation assay.

        • Proliferative capacity using a colony-forming unit (CFU) assay.

2. Protocol for BrdU Incorporation Assay

This assay quantifies the resumption of DNA synthesis in cells after this compound washout.

  • Materials:

    • Cells that have undergone the this compound washout protocol

    • BrdU labeling solution (e.g., 10 µM)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • DNA denaturation solution (e.g., 2N HCl)

    • Anti-BrdU antibody

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI or Hoechst)

    • Fluorescence microscope

  • Procedure:

    • At the desired time point after washout, add the BrdU labeling solution to the cell culture medium and incubate for a specified period (e.g., 2-24 hours).

    • Wash the cells twice with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells with PBS.

    • Denature the DNA by incubating with the denaturation solution for 30 minutes at room temperature.

    • Neutralize the acid by washing with PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with the primary anti-BrdU antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the percentage of BrdU-positive nuclei.

3. Protocol for Colony-Forming Unit (CFU) Assay

This assay assesses the proliferative capacity of cells following this compound treatment and washout.

  • Materials:

    • Cells that have undergone the this compound washout protocol

    • Trypsin-EDTA

    • Growth Medium (GM)

    • Cell culture plates (e.g., 10 cm dishes)

    • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

  • Procedure:

    • After the desired recovery period post-washout, detach the cells using Trypsin-EDTA.

    • Resuspend the cells in GM and perform a cell count.

    • Plate a low density of cells (e.g., 500-1000 cells) onto new 10 cm culture dishes.

    • Incubate the plates for 7-14 days to allow for colony formation.

    • After the incubation period, wash the plates with PBS.

    • Fix the colonies with methanol for 10 minutes.

    • Stain the colonies with crystal violet solution for 15 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of visible colonies (typically defined as containing >50 cells).

Visualizations

Myoseverin_Mechanism Myoseverin This compound Tubulin Tubulin Dimers Myoseverin->Tubulin Binds to Disrupted_MT Disrupted Microtubules Myoseverin->Disrupted_MT Induces Disruption Microtubule Stable Microtubule Network (in Myotube) Tubulin->Microtubule Polymerization Microtubule->Disrupted_MT Fission Myotube Fission Disrupted_MT->Fission Myotube Multinucleated Myotube Myotube->Fission Undergoes Fragments Mononucleated Fragments Fission->Fragments Washout Washout Fragments->Washout Subjected to Proliferation DNA Synthesis & Proliferation Fragments->Proliferation Resume Reassembly Microtubule Reassembly Washout->Reassembly Allows Reassembly->Microtubule Restores

Caption: Mechanism of this compound action and its reversal.

Washout_Workflow Start Start: Differentiated Myotubes Treatment Treat with this compound (e.g., 25 µM for 24h) Start->Treatment Wash Wash 3x with PBS Treatment->Wash Add_GM Add Fresh Growth Medium Wash->Add_GM Incubate Incubate for Recovery (12-48h) Add_GM->Incubate Analysis Analysis Incubate->Analysis Microscopy Microscopy (Morphology) Analysis->Microscopy IF Immunofluorescence (Microtubules) Analysis->IF BrdU BrdU Assay (DNA Synthesis) Analysis->BrdU CFU CFU Assay (Proliferation) Analysis->CFU

Caption: Experimental workflow for a this compound washout experiment.

References

Impact of serum concentration on Myoseverin B activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of serum concentration on the biological activity of Myoseverin B.

Troubleshooting Guide

Q1: Why am I observing decreased or no this compound activity at higher serum concentrations in my cell culture experiments?

A1: This is a common issue when working with small molecules in vitro. The primary reason for reduced activity is likely the binding of this compound to proteins present in the fetal bovine serum (FBS) or other serum supplements in your culture medium.

  • Serum Protein Binding: Serum contains abundant proteins, such as albumin, which can non-specifically bind to small molecules like this compound.[1] This sequestration reduces the free, unbound concentration of the compound available to interact with its target, the microtubules, within the cells.[2]

  • Effective vs. Nominal Concentration: The concentration of this compound you add to the culture medium is the nominal concentration. The effective concentration, which is the fraction of the compound that is free and able to exert a biological effect, can be significantly lower in the presence of serum.

Troubleshooting Steps:

  • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum concentration in your culture medium during the this compound treatment period. You may need to perform a preliminary experiment to determine the lowest serum concentration that maintains cell viability for the duration of your assay.

  • Increase this compound Concentration: You may need to perform a dose-response experiment at your desired serum concentration to determine the new effective concentration (e.g., IC50) of this compound.

  • Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium for the treatment period. However, be aware that prolonged incubation in serum-free medium can induce stress responses in some cell lines.

  • Quantify Serum Protein Binding: To definitively determine the impact of serum on your compound, you can perform a serum protein binding assay. (A detailed protocol is provided below).

cluster_0 Troubleshooting Workflow Start Decreased this compound Activity Observed Hypothesis Hypothesis: Serum protein binding is reducing the effective concentration of this compound. Start->Hypothesis Step1 Step 1: Reduce Serum Concentration in Culture Medium Hypothesis->Step1 Outcome1 Activity Restored? Step1->Outcome1 Step2 Step 2: Perform a Dose-Response Experiment at a Fixed Serum Concentration Outcome2 Consistent IC50 Determined? Step2->Outcome2 Step3 Step 3: Consider Using Serum-Free Medium for Treatment Outcome3 Activity Restored (Short-Term)? Step3->Outcome3 Step4 Step 4: Quantify Serum Protein Binding (Equilibrium Dialysis) Outcome4 Binding Confirmed? Step4->Outcome4 Outcome1->Step2 No End Issue Resolved: Adjust experimental protocol based on findings. Outcome1->End Yes Outcome2->Step3 No Outcome2->End Yes Outcome3->Step4 No Outcome3->End Yes Outcome4->End Yes ContactSupport If issues persist, contact technical support. Outcome4->ContactSupport No

Caption: Troubleshooting workflow for decreased this compound activity.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action of this compound?

A2: this compound is a microtubule-binding molecule.[3] It belongs to a class of compounds known as microtubule-destabilizing agents.[4] By binding to tubulin, the protein subunit of microtubules, this compound disrupts the dynamic instability of the microtubule cytoskeleton.[5][6] This interference with microtubule function leads to the disassembly of myotubes and can induce cell cycle arrest.[7][8]

MyoseverinB This compound Tubulin α/β-Tubulin Dimers MyoseverinB->Tubulin binds to Disruption Disruption of Microtubule Dynamics MyoseverinB->Disruption Microtubules Microtubules Tubulin->Microtubules polymerize into Microtubules->Disruption destabilizes Fission Myotube Fission Disruption->Fission CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest

Caption: this compound mechanism of action.

Q3: How does serum protein binding affect the IC50 value of this compound?

A3: The half-maximal inhibitory concentration (IC50) value will likely increase as the serum concentration increases. This is because a higher total concentration of this compound is required to achieve the same effective concentration of free compound.

Q4: Are there any other factors in serum that could affect this compound activity?

A4: Yes, while protein binding is the most common factor, other components in serum could potentially influence the activity of this compound. FBS contains a complex mixture of growth factors, hormones, lipids, and other small molecules that can vary between batches.[9] These components could potentially interact with the signaling pathways affected by this compound or influence its stability in culture medium.

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Stock solutions should be stored at -20°C or -80°C to ensure stability. When preparing working dilutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data

The following table provides a representative example of how varying serum concentrations can impact the apparent IC50 of this compound in a typical cell viability assay (e.g., MTT or CellTiter-Glo®) after a 48-hour incubation period.

Fetal Bovine Serum (FBS) ConcentrationApparent IC50 of this compound (µM)
1%15.2
5%28.5
10%55.8
20%>100

Note: These are example data and the actual IC50 values may vary depending on the cell line, assay duration, and specific batch of FBS used.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine the IC50 of this compound at Varying Serum Concentrations

This protocol outlines the steps to determine the effect of serum on the potency of this compound using a colorimetric cell viability assay.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. c. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions: a. Prepare a serial dilution of this compound in serum-free medium at 2x the final desired concentrations. b. Prepare separate sets of dilutions for each serum concentration to be tested.

  • Treatment: a. After 24 hours, carefully aspirate the medium from the wells. b. Add 50 µL of medium containing the desired final serum concentration (e.g., for a 5% final concentration, add medium with 10% FBS). c. Add 50 µL of the 2x this compound dilutions to the appropriate wells. d. Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration) and no-cell control wells (medium only). e. Incubate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement: a. Follow the manufacturer's instructions for the chosen cell viability reagent. b. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background reading from all wells. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the normalized viability against the log of the this compound concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.

Start Start: Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 PrepareDilutions Prepare 2x this compound serial dilutions Incubate1->PrepareDilutions TreatCells Treat cells with this compound at varying serum concentrations PrepareDilutions->TreatCells Incubate2 Incubate for 48h TreatCells->Incubate2 AddReagent Add cell viability reagent Incubate2->AddReagent ReadPlate Measure absorbance/luminescence with a plate reader AddReagent->ReadPlate AnalyzeData Analyze data and calculate IC50 values ReadPlate->AnalyzeData End End: Determine serum-dependent IC50 AnalyzeData->End

References

Validation & Comparative

Myoseverin B vs. Nocodazole: A Comparative Analysis of Microtubule Depolymerization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cell biology and drug development, microtubule-targeting agents are indispensable tools for dissecting cellular processes and for therapeutic intervention, particularly in oncology. Among these, agents that induce microtubule depolymerization play a crucial role. This guide provides an objective comparison between two such compounds: Myoseverin B, a purine-based molecule with unique cellular effects, and Nocodazole, a widely used synthetic antineoplastic agent. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their function.

Mechanism of Action

Both this compound and Nocodazole exert their primary effects by disrupting the cellular microtubule network, albeit through interactions with tubulin, the fundamental protein subunit of microtubules.

Nocodazole is a well-characterized microtubule-depolymerizing agent.[1][2] It functions by binding to β-tubulin, a component of the αβ-tubulin heterodimers that polymerize to form microtubules. This binding inhibits the incorporation of tubulin dimers into growing microtubules, shifting the dynamic equilibrium towards depolymerization.[3] The result is a progressive loss of the microtubule network, which is critical for various cellular functions including cell division, intracellular transport, and maintenance of cell shape.[1]

This compound , identified from a library of 2,6,9-trisubstituted purines, also acts as a microtubule-binding molecule.[4][5] Immunofluorescence studies have shown that treatment with this compound leads to the disintegration of the microtubule cytoskeleton.[5] While its precise binding site on tubulin is not as extensively characterized as that of Nocodazole, its effects on microtubule-dependent processes confirm its role as a microtubule-disrupting agent.[6][7]

General Mechanism of Microtubule Depolymerizing Agents cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Bound Tubulin Bound Tubulin Tubulin Dimers->Bound Tubulin Microtubule->Tubulin Dimers Depolymerization Depolymerizing Agent This compound / Nocodazole Depolymerizing Agent->Tubulin Dimers Binds to Tubulin Bound Tubulin->Microtubule Inhibits Polymerization

Mechanism of microtubule depolymerizing agents.

Quantitative Data Comparison

The efficacy and cytotoxicity of this compound and Nocodazole can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) for microtubule depolymerization and the half-maximal growth inhibitory concentration (GI50) for cytotoxicity.

CompoundAssay TypeCell LineConcentration/EffectReference
Nocodazole Tubulin Polymerization (in vitro)Porcine TubulinIC50 ≈ 5 µM[8][9]
Microtubule Depolymerization (cellular)HeLaIC50 = 350.00 ± 76.38 nM[8][9]
Cytotoxicity (GI50)HeLa49.33 ± 2.60 nM[8]
Cytotoxicity (GI50)RPE-181.67 ± 4.41 nM[8]
This compound Myotube FissionMyocytesActive at 1–10 µM[6]
Inhibition of Myogenic DifferentiationMyocytesActive at micromolar concentrations[7]
CytotoxicityMyocytesLacks the cytotoxic effects of other microtubule-disrupting agents[7]

Comparative Cellular Effects

While both compounds disrupt microtubules, their downstream cellular consequences show notable differences.

Nocodazole is widely used to synchronize cells in the G2/M phase of the cell cycle.[1][10] By preventing the formation of the mitotic spindle, it activates the spindle assembly checkpoint, leading to a prometaphase arrest.[11][12] Prolonged arrest induced by nocodazole typically results in apoptosis (programmed cell death).[1][13] It is also known to disrupt the structure of the Golgi apparatus.[1]

This compound exhibits a unique and reversible effect on multinucleated myotubes, causing them to undergo fission into mononucleated fragments.[4][14] Upon removal of the compound, these fragments can re-enter the cell cycle and proliferate.[4] This effect is not typically observed with other microtubule inhibitors like nocodazole.[6] Furthermore, this compound is reported to have lower cytotoxicity compared to many other microtubule-disrupting agents.[7] Transcriptional profiling has shown that this compound affects the expression of genes involved in wound healing and tissue regeneration, suggesting potential therapeutic applications in these areas.[4]

Cellular Consequences of Microtubule Depolymerization cluster_nocodazole Nocodazole cluster_myoseverin This compound Microtubule Depolymerization Microtubule Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->Mitotic Spindle Disruption Golgi Fragmentation Golgi Fragmentation Microtubule Depolymerization->Golgi Fragmentation Myotube Fission Myotube Fission Microtubule Depolymerization->Myotube Fission Low Cytotoxicity Low Cytotoxicity Microtubule Depolymerization->Low Cytotoxicity Gene Expression Changes Altered Gene Expression (Wound Healing) Microtubule Depolymerization->Gene Expression Changes G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Re-entry to Cell Cycle Re-entry to Cell Cycle Myotube Fission->Re-entry to Cell Cycle

Cellular effects of Nocodazole and this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • A reaction mixture is prepared containing purified tubulin (e.g., porcine tubulin at 40 µM) in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP (1.0 mM).[8][9]

  • The test compound (Nocodazole or this compound) or a vehicle control (e.g., DMSO) is added to the reaction mixture.[8]

  • The mixture is transferred to a 96-well plate and incubated at 37°C to induce polymerization.

  • The extent of microtubule polymerization is monitored over time by measuring the change in absorbance (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized tubulin.[15]

  • The inhibitory concentration (IC50) can be calculated from the dose-response curve.

Tubulin Polymerization Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix (Tubulin, GTP, Buffer) Start->Prepare Reaction Mix Add Compound Add Test Compound or Vehicle (DMSO) Prepare Reaction Mix->Add Compound Incubate Incubate at 37°C Add Compound->Incubate Monitor Polymerization Monitor Polymerization (e.g., Absorbance at 340nm) Incubate->Monitor Polymerization Analyze Data Analyze Data (Calculate IC50) Monitor Polymerization->Analyze Data End End Analyze Data->End

Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the microtubule network within cells following treatment with a compound.

Methodology:

  • Cells are cultured on coverslips and treated with the desired concentration of Nocodazole, this compound, or a vehicle control for a specified duration.

  • Fixation: The cells are fixed to preserve their structure. A common method is to use 4% paraformaldehyde in a buffer like PBS for 10-20 minutes at room temperature.[16] Alternatively, for optimal microtubule staining, ice-cold methanol can be used.[17]

  • Permeabilization: The cell membranes are permeabilized to allow antibodies to enter. This is typically done with a detergent solution such as 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[18]

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes.[17]

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically targets a tubulin subunit (e.g., anti-α-tubulin) overnight at 4°C.[16][17]

  • Washing: Unbound primary antibody is removed by washing the coverslips multiple times with a wash buffer (e.g., PBST).[16]

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is added and incubated for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: After final washes, the coverslips are mounted onto microscope slides with a mounting medium that may contain a nuclear counterstain (e.g., DAPI or Hoechst). The microtubule network is then visualized using a fluorescence or confocal microscope.[19]

Immunofluorescence Microscopy Workflow Start Start Cell Culture & Treatment Culture and Treat Cells on Coverslips Start->Cell Culture & Treatment Fixation Fix Cells (e.g., Paraformaldehyde) Cell Culture & Treatment->Fixation Permeabilization Permeabilize Cells (e.g., Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Sites (e.g., BSA) Permeabilization->Blocking Primary Antibody Incubate with Primary Antibody (anti-tubulin) Blocking->Primary Antibody Secondary Antibody Incubate with Fluorescent Secondary Antibody Primary Antibody->Secondary Antibody Mount & Image Mount Coverslips and Image Secondary Antibody->Mount & Image End End Mount & Image->End

Workflow for immunofluorescence microscopy of microtubules.
Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.

Methodology:

  • Cells are seeded in 96-well plates and allowed to attach overnight.[20]

  • The cells are then treated with a range of concentrations of the test compound (Nocodazole or this compound) for a specified period (e.g., 24, 48, or 72 hours).[20]

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[20]

  • During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[20]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • The absorbance values are proportional to the number of viable cells, and the GI50 value can be determined from the dose-response curve.

MTT Cell Viability Assay Workflow Start Start Seed Cells Seed Cells in 96-well Plate Start->Seed Cells Add Compound Treat Cells with Compound Dilutions Seed Cells->Add Compound Incubate Incubate for Specified Duration Add Compound->Incubate Add MTT Add MTT Reagent and Incubate Incubate->Add MTT Solubilize Formazan Add Solubilizing Agent (e.g., DMSO) Add MTT->Solubilize Formazan Read Absorbance Read Absorbance (~570 nm) Solubilize Formazan->Read Absorbance Analyze Data Analyze Data (Calculate GI50) Read Absorbance->Analyze Data End End Analyze Data->End

Workflow for an MTT cell viability assay.

Signaling Pathways

The primary signaling pathway engaged by both Nocodazole and this compound through microtubule depolymerization is the Spindle Assembly Checkpoint (SAC) . This is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.

When microtubules are disrupted, kinetochores (the protein structures on chromosomes where spindle fibers attach) remain unattached.[11] This state is sensed by the SAC proteins, including MAD2, which then inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C).[11] The inhibition of APC/C prevents the degradation of cyclin B1 and securin, which are necessary for the progression from metaphase to anaphase. This leads to the characteristic prometaphase arrest observed in cells treated with microtubule-disrupting agents.[12]

While the SAC is a common pathway, the distinct cellular outcomes suggest that other signaling pathways may be differentially affected. For instance, this compound's ability to induce myotube fission and alter the expression of genes related to tissue regeneration points to an engagement with pathways that are not as prominently affected by Nocodazole.[4] Additionally, microtubule depolymerization can influence other signaling pathways, such as those involving Rho GTPases and focal adhesion dynamics, which regulate cell adhesion and motility.[21]

Spindle Assembly Checkpoint (SAC) Pathway Drug Nocodazole / This compound MT_Depoly Microtubule Depolymerization Drug->MT_Depoly Spindle_Disrupt Mitotic Spindle Disruption MT_Depoly->Spindle_Disrupt Unattached_Kinetochores Unattached Kinetochores Spindle_Disrupt->Unattached_Kinetochores SAC_Activation SAC Activation (e.g., MAD2) Unattached_Kinetochores->SAC_Activation APC_Inhibition APC/C Inhibition SAC_Activation->APC_Inhibition Inhibits CyclinB_Stable Cyclin B1 / Securin Stabilization APC_Inhibition->CyclinB_Stable Arrest Prometaphase Arrest CyclinB_Stable->Arrest

References

A Comparative Analysis of Myoseverin B and Colchicine on Tubulin Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules with critical cellular components is paramount. This guide provides a detailed comparative analysis of two such molecules, Myoseverin B and colchicine, and their effects on tubulin polymerization, a fundamental process in cell division and structure.

This compound, a synthetic purine derivative, and colchicine, a natural alkaloid, are both recognized for their ability to inhibit the polymerization of tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that disrupt microtubule dynamics are of significant interest as potential therapeutic agents, particularly in oncology. This guide delves into the experimental data, mechanisms of action, and methodologies used to evaluate these two compounds.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and colchicine on tubulin polymerization has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundIC50 for Tubulin PolymerizationSource
This compound2 µM[1]
Colchicine~1 µM - 10.6 µM[2][3][4]

Note: The IC50 values for colchicine can vary depending on the specific experimental conditions, such as tubulin concentration and the presence of microtubule-associated proteins (MAPs).

Mechanism of Action and Binding Sites

While both compounds inhibit tubulin polymerization, their precise mechanisms and binding sites on the tubulin dimer differ, leading to potentially distinct downstream cellular effects.

Colchicine binds to the interface between the α- and β-tubulin subunits, at a site now famously known as the "colchicine-binding site".[5] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule depolymerization.

This compound , on the other hand, is suggested to bind at or near the guanosine-5′-triphosphate (GTP) binding site on β-tubulin.[6] GTP binding to β-tubulin is crucial for polymerization, as it promotes a "straight" conformation of the tubulin dimer that is favorable for incorporation into the microtubule lattice. By interfering with this process, this compound effectively halts microtubule assembly.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro tubulin polymerization assays. These assays monitor the assembly of purified tubulin into microtubules in the presence and absence of inhibitory compounds. Two common methods are employed:

Turbidity-Based Assay

This method relies on the principle that microtubules scatter light, leading to an increase in the turbidity of the solution as polymerization progresses. The change in absorbance is measured over time using a spectrophotometer.

Protocol Outline:

  • Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP and other essential components is prepared.

  • Initiation: The tubulin solution is mixed with the reaction buffer and the test compound (this compound, colchicine, or a vehicle control) in a cuvette.

  • Measurement: The cuvette is placed in a temperature-controlled spectrophotometer (typically at 37°C to induce polymerization), and the absorbance at 340-350 nm is recorded at regular intervals.

  • Analysis: The rate and extent of polymerization are determined from the resulting absorbance curves. The IC50 value is calculated by measuring the concentration of the compound that inhibits polymerization by 50% compared to the control.

Fluorescence-Based Assay

This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin (microtubules), leading to an increase in fluorescence intensity as polymerization occurs.

Protocol Outline:

  • Preparation: Similar to the turbidity assay, purified tubulin and a reaction buffer containing GTP are prepared. A fluorescent probe (e.g., DAPI) is included in the reaction mixture.

  • Initiation: Tubulin, reaction buffer, fluorescent probe, and the test compound are mixed in a microplate well.

  • Measurement: The microplate is incubated at 37°C in a fluorescence plate reader, and the fluorescence intensity is measured over time at appropriate excitation and emission wavelengths.

  • Analysis: The increase in fluorescence provides a measure of tubulin polymerization. IC50 values are determined by analyzing the dose-response curves.[7][8][9]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of tubulin polymerization and the general workflow of an in vitro inhibition assay.

Tubulin_Polymerization_Pathway cluster_0 Tubulin Dimer Pool cluster_1 Microtubule Polymer cluster_2 Inhibitor Action αβ-Tubulin_GTP αβ-Tubulin (GTP-bound) Microtubule Growing Microtubule αβ-Tubulin_GTP->Microtubule Polymerization αβ-Tubulin_GDP αβ-Tubulin (GDP-bound) Microtubule->αβ-Tubulin_GDP Depolymerization (Catastrophe) αβ-Tubulin_GDP->αβ-Tubulin_GTP GTP Exchange Myoseverin_B This compound Myoseverin_B->αβ-Tubulin_GTP Binds near GTP site Inhibits incorporation Colchicine Colchicine Colchicine->αβ-Tubulin_GTP Binds to αβ interface Prevents polymerization

Caption: Mechanism of tubulin polymerization and points of inhibition by this compound and Colchicine.

Experimental_Workflow Start Start: Prepare Reagents Tubulin Purified Tubulin (on ice) Start->Tubulin Buffer Polymerization Buffer (with GTP) Start->Buffer Compounds This compound / Colchicine (Serial Dilutions) Start->Compounds Mix Mix Reagents in Plate/Cuvette Tubulin->Mix Buffer->Mix Compounds->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance or Fluorescence (Kinetic Read) Incubate->Measure Analyze Data Analysis: Plot Curves, Calculate IC50 Measure->Analyze

Caption: Generalized workflow for an in vitro tubulin polymerization inhibition assay.

Concluding Remarks

Both this compound and colchicine are valuable tools for studying microtubule dynamics and hold potential as templates for the development of novel therapeutics. While both inhibit tubulin polymerization, their distinct binding sites and mechanisms of action may translate to different efficacy and toxicity profiles in a cellular context. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret their own studies, ultimately contributing to a deeper understanding of microtubule-targeting agents.

References

Validating the Microtubule-Binding Specificity of Myoseverin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cytoskeletal dynamics and developing novel therapeutics, precise validation of a compound's mechanism of action is paramount. This guide provides a comparative analysis of Myoseverin B, a purine-based microtubule assembly inhibitor, against other well-characterized microtubule-targeting agents. We present key experimental data, detailed protocols for validation assays, and visual representations of the underlying cellular processes to aid in the objective assessment of this compound's specific microtubule-binding activity.

Comparative Analysis of Microtubule-Targeting Agents

This compound acts as a microtubule destabilizing agent, inhibiting the polymerization of tubulin.[1] To objectively evaluate its efficacy, we compare its in vitro activity with established microtubule inhibitors, including paclitaxel (a stabilizer), and colchicine and vinblastine (destabilizers).

CompoundMechanism of ActionIn Vitro Tubulin Polymerization IC50Cell-Based Assay IC50 (HeLa cells)
This compound Inhibits tubulin polymerization~ 2 µM[1]Not uniformly reported
Colchicine Inhibits tubulin polymerization~ 1 µM[2]786.67 ± 81.72 nM[2]
Vinblastine Inhibits tubulin polymerization~ 1 µM[2]4.83 ± 0.17 nM[2]
Nocodazole Inhibits tubulin polymerization~ 5 µM[2]350.00 ± 76.38 nM[2]
Paclitaxel (Taxol) Stabilizes microtubulesEnhances polymerizationNot applicable for IC50 of inhibition

Note: The IC50 values presented are sourced from various studies and may have been determined under different experimental conditions. A direct head-to-head comparison in the same assay is recommended for the most accurate assessment.

Key Experimental Protocols for Validation

To validate the specific microtubule-binding activity of this compound, a combination of in vitro and cell-based assays is essential. Here, we provide detailed protocols for three fundamental experiments.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in real-time by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound and other test compounds

  • Pre-warmed 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10X stock of the test compounds (this compound, controls) in the appropriate solvent (e.g., DMSO).

    • Prepare the polymerization reaction mixture on ice: For each 100 µL reaction, combine 4 mg/mL tubulin, 1 mM GTP, and General Tubulin Buffer. Add glycerol to a final concentration of 5% to promote polymerization.

  • Assay Procedure:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.[3]

    • Add 10 µL of the 10X test compound or vehicle control to the appropriate wells of the pre-warmed plate.

    • Initiate the polymerization by adding 90 µL of the tubulin polymerization reaction mixture to each well.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[3][4]

  • Data Analysis:

    • Plot absorbance (OD340) versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).

    • Calculate the IC50 value for inhibitory compounds by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Microtubule Co-sedimentation Assay

This assay determines if a compound binds directly to microtubules by centrifuging a mixture of the compound and pre-polymerized microtubules at high speed. If the compound binds, it will pellet with the microtubules.

Materials:

  • Purified tubulin

  • General Tubulin Buffer (as above)

  • GTP solution (100 mM)

  • Taxol (for stabilizing microtubules)

  • Cushion buffer (e.g., 40% glycerol in BRB80)

  • This compound and other test compounds

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE gels and staining reagents

Protocol:

  • Microtubule Polymerization and Stabilization:

    • Polymerize tubulin at a concentration of 2 mg/mL in General Tubulin Buffer with 1 mM GTP at 37°C for 30 minutes.

    • Stabilize the polymerized microtubules by adding Taxol to a final concentration of 20 µM and incubating for another 15 minutes at 37°C.[5]

  • Binding and Centrifugation:

    • Incubate the taxol-stabilized microtubules with varying concentrations of this compound or control compounds for 30 minutes at 37°C.

    • Carefully layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes.

    • Centrifuge at high speed (e.g., 100,000 x g) for 30-45 minutes at 37°C to pellet the microtubules.[5]

  • Analysis:

    • Carefully collect the supernatant.

    • Wash the pellet with warm buffer and then resuspend it in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue staining. The amount of the test protein in the pellet fraction indicates its binding to microtubules.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells, providing a qualitative and potentially quantitative assessment of microtubule disruption or stabilization.

Materials:

  • Adherent cells (e.g., HeLa, fibroblasts) cultured on coverslips

  • This compound and other test compounds

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment:

    • Seed cells on coverslips and allow them to adhere and grow to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 1-4 hours).

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 4 minutes at -20°C or with 4% paraformaldehyde for 20 minutes at room temperature.[6]

    • If using paraformaldehyde, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 45-60 minutes.[6]

    • Incubate with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C.[6]

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature.[6]

  • Imaging and Analysis:

    • Wash the coverslips and mount them on microscope slides.

    • Visualize the microtubule network using a fluorescence microscope.

    • Qualitatively assess changes in microtubule morphology, such as depolymerization (loss of filamentous structures), bundling, or fragmentation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context, the following diagrams are provided.

G cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Purified Tubulin Purified Tubulin Tubulin Polymerization Assay Tubulin Polymerization Assay Purified Tubulin->Tubulin Polymerization Assay Polymerization Co-sedimentation Assay Co-sedimentation Assay Purified Tubulin->Co-sedimentation Assay Pre-polymerized Quantitative Data (IC50) Quantitative Data (IC50) Tubulin Polymerization Assay->Quantitative Data (IC50) Direct Binding Confirmation Direct Binding Confirmation Co-sedimentation Assay->Direct Binding Confirmation Cultured Cells Cultured Cells Immunofluorescence Microscopy Immunofluorescence Microscopy Cultured Cells->Immunofluorescence Microscopy Compound Treatment Phenotypic Analysis Phenotypic Analysis Immunofluorescence Microscopy->Phenotypic Analysis This compound This compound This compound->Tubulin Polymerization Assay This compound->Co-sedimentation Assay This compound->Immunofluorescence Microscopy

Caption: Experimental workflow for validating microtubule-binding activity.

G cluster_regulation Microtubule Dynamics Regulation cluster_agents Microtubule-Targeting Agents Tubulin Dimers (αβ) Tubulin Dimers (αβ) Polymerization Polymerization Tubulin Dimers (αβ)->Polymerization GTP Microtubule (+ end) Microtubule (+ end) Depolymerization (Catastrophe) Depolymerization (Catastrophe) Microtubule (+ end)->Depolymerization (Catastrophe) GTP Hydrolysis Polymerization->Microtubule (+ end) Depolymerization (Catastrophe)->Tubulin Dimers (αβ) This compound This compound This compound->Polymerization Colchicine/Vinblastine Colchicine/Vinblastine Colchicine/Vinblastine->Polymerization Paclitaxel Paclitaxel Paclitaxel->Depolymerization (Catastrophe) Signaling Inputs Signaling Inputs Signaling Inputs->Polymerization Signaling Inputs->Depolymerization (Catastrophe) MAPs (e.g., Tau, MAP4) MAPs (e.g., Tau, MAP4) MAPs (e.g., Tau, MAP4)->Microtubule (+ end) Stabilize Kinesins/Dyneins Kinesins/Dyneins Kinesins/Dyneins->Microtubule (+ end) Motor Proteins

Caption: Signaling pathways influencing microtubule dynamics.

References

A Comparative Analysis of the Cytotoxic Effects of Myoseverin B and Vinblastine on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer drug discovery, compounds that target the microtubule cytoskeleton remain a cornerstone of chemotherapy. This guide provides a detailed comparison of the cytotoxic properties of two such agents: Myoseverin B, a synthetic purine derivative, and Vinblastine, a well-established Vinca alkaloid. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell growth or viability. The following table summarizes the available GI50 and IC50 data for this compound and Vinblastine across various cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different sources.

Cell LineCancer TypeThis compound (GI50/IC50 in nM)Vinblastine (GI50/IC50 in nM)
NCI-60 Panel (Average) Various368Not Directly Available
NCI-H446 Small Cell Lung CancerNot Available0.565
SUP-M2 Anaplastic Large Cell LymphomaNot Available0.678
IM-9 Multiple MyelomaNot Available0.722
NCI-H2122 Lung AdenocarcinomaNot Available0.805
WSU-DLCL2 Diffuse Large B-Cell LymphomaNot Available0.823
U-698-M B-Cell LeukemiaNot Available0.907

Note: The GI50 for this compound is an average across the 60 cell lines of the National Cancer Institute (NCI) developmental therapeutics program. The IC50 values for Vinblastine are from the Genomics of Drug Sensitivity in Cancer database and represent a selection of sensitive cell lines, some of which are part of the NCI-60 panel.

Mechanism of Action and Signaling Pathways

Both this compound and Vinblastine exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division. However, the downstream signaling cascades leading to apoptosis may have distinct features.

This compound is a microtubule-depolymerizing agent that leads to the disassembly of the mitotic spindle. This disruption triggers a cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis. The prolonged arrest in mitosis ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death. The precise signaling molecules downstream of microtubule disruption by this compound are not yet fully elucidated.

Vinblastine , a classic Vinca alkaloid, also binds to tubulin and prevents its polymerization into microtubules.[1] This leads to a similar G2/M cell cycle arrest. The downstream signaling of Vinblastine-induced apoptosis is better characterized and involves the activation of the c-Jun N-terminal kinase (JNK) pathway. JNK activation can modulate the activity of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, Vinblastine has been shown to influence the levels of anti-apoptotic proteins like Mcl-1, thereby promoting the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the activation of caspases.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Vinblastine.

MyoseverinB_Pathway MyoseverinB This compound Microtubule Microtubule Depolymerization MyoseverinB->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Intrinsic Pathway (Caspase Activation)

This compound Mechanism of Action

Vinblastine_Pathway Vinblastine Vinblastine Microtubule Microtubule Depolymerization Vinblastine->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest JNK JNK Activation G2M_Arrest->JNK Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Mcl-1 inhibition) JNK->Bcl2_Family Mitochondria Mitochondrial Stress Bcl2_Family->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Vinblastine Mechanism of Action

Experimental Protocols

The evaluation of the cytotoxic effects of this compound and Vinblastine relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Vinblastine for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the compounds.

  • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: The mixture is incubated at room temperature, protected from light. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product. The absorbance is measured at a wavelength of 490 nm.

  • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with this compound or Vinblastine. After treatment, both adherent and floating cells are collected.

  • Cell Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding MyoseverinB_Treat This compound (Dose Range) Seeding->MyoseverinB_Treat Vinblastine_Treat Vinblastine (Dose Range) Seeding->Vinblastine_Treat Control Vehicle Control Seeding->Control MTT MTT Assay (Viability) MyoseverinB_Treat->MTT LDH LDH Assay (Cytotoxicity) MyoseverinB_Treat->LDH AnnexinV Annexin V/PI (Apoptosis) MyoseverinB_Treat->AnnexinV Vinblastine_Treat->MTT Vinblastine_Treat->LDH Vinblastine_Treat->AnnexinV Control->MTT Control->LDH Control->AnnexinV IC50 IC50/GI50 Calculation MTT->IC50 LDH->IC50 AnnexinV->IC50 Stats Statistical Analysis IC50->Stats Comparison Comparative Analysis Stats->Comparison

Cytotoxicity Comparison Workflow

References

Cross-validation of Myoseverin B's effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the effects of Myoseverin B, a purine-derived microtubule-binding molecule, across different cell lines. It compares its performance with alternative compounds and includes supporting experimental data and protocols to aid in the design and interpretation of future research.

This compound: Mechanism of Action and Cellular Effects

This compound was identified from a library of 2,6,9-trisubstituted purines as a molecule that disrupts the microtubule cytoskeleton.[1] This disruption leads to a range of cell-type-specific effects, from reversible cell cycle arrest to the induction of differentiation and fission of multinucleated cells. Its unique characteristic is the reversibility of its effects and lower cytotoxicity compared to other microtubule-disrupting agents.

Comparative Effects of this compound in Different Cell Lines

The cellular response to this compound is highly dependent on the cell type and its differentiation state. This section summarizes the observed effects in three distinct cell lines: murine C2C12 myoblasts, Human Umbilical Vein Endothelial Cells (HUVECs), and the human U937 monocytic cell line.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound and its alternatives in various cell lines. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

CompoundCell LineAssayEffective Concentration / IC50Observed Effect
This compound C2C12 (murine myotubes)Myotube Fission20 µMInduces reversible fission into mononucleated fragments.[1]
HUVEC (human endothelial)Proliferation~8 µM (IC50)Potent, reversible inhibition of proliferation.[2]
Endothelial Progenitor CellsAdherence~9 µM (IC50)Decreased number of adherent cells.[2]
U937 (human monocytic)Mitotic ArrestNot specifiedArrests the cell cycle in mitosis.
Nocodazole VariousMicrotubule DepolymerizationVaries by cell lineReversible microtubule depolymerization, cell cycle arrest.
Taxol VariousMicrotubule StabilizationVaries by cell lineStabilizes microtubules, leading to mitotic arrest and apoptosis.[3][4]
WEHI-7326 LoVo (colon carcinoma)Proliferation42.2 ± 9.9 nM (IC50)Potent anti-proliferative activity.[5]
SW480 (colon carcinoma)Proliferation39.5 ± 4.1 nM (IC50)Potent anti-proliferative activity.[5]
Reversine A549 (lung cancer)Proliferation4 µM (IC50, 72h)Inhibition of cell growth.[6]
H1299 (lung cancer)Proliferation20 µM (IC50, 72h)Inhibition of cell growth.[6]

Comparison with Alternative Compounds

This compound's primary distinction from other microtubule-targeting agents is its reversibility and lower cytotoxicity.

  • Nocodazole and Colchicine: Like this compound, these are microtubule-depolymerizing agents. However, they often exhibit higher cytotoxicity.

  • Taxol (Paclitaxel): In contrast to this compound, Taxol stabilizes microtubules, leading to mitotic arrest and apoptosis.[3][4]

  • WEHI-7326: This novel anti-mitotic agent is significantly more potent than this compound in cancer cell lines and is effective in taxane-resistant models.[5][7]

  • Reversine: This compound induces dedifferentiation through the inhibition of Aurora kinases, a different mechanism of action compared to this compound's direct effect on microtubules.[6][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

C2C12 Myotube Fission Assay
  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum (FBS).

    • To induce differentiation, allow cells to reach 80-90% confluency, then switch to a differentiation medium (DMEM with 2% horse serum).

    • Culture for 4-5 days to allow the formation of multinucleated myotubes.[9][10]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the differentiated myotubes with 20 µM this compound for 24 hours.[1]

  • Analysis:

    • Observe myotube morphology using phase-contrast microscopy for the "beads-on-a-string" phenotype.

    • For detailed analysis, fix the cells and perform immunofluorescence staining for markers such as myosin heavy chain (to identify myotubes) and DAPI (to visualize nuclei).

HUVEC Proliferation Assay (MTT Assay)
  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells per well.[11]

  • Treatment:

    • After cell attachment, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0-100 µM).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 490 nm using a microplate reader.[11]

    • Calculate the IC50 value from the dose-response curve.

U937 Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment:

    • Culture U937 cells in suspension in RPMI-1640 medium supplemented with 10% FBS.

    • Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Fixation:

    • Harvest approximately 1 x 10⁶ cells by centrifugation.

    • Wash with PBS and resuspend the pellet in 400 µl of PBS.

    • While vortexing gently, add 1 ml of cold 70% ethanol dropwise to fix the cells.[12]

    • Incubate on ice for at least 30 minutes.[12]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][13]

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound Mechanism of Action

MyoseverinB_Mechanism cluster_cell Cell cluster_effects Cellular Effects MyoseverinB This compound Tubulin Tubulin Dimers MyoseverinB->Tubulin Binds to Microtubules Microtubules Disruption Microtubule Disruption Microtubules->Disruption Leads to Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Disruption->MitoticArrest MyotubeFission Myotube Fission Disruption->MyotubeFission GeneExpression Altered Gene Expression Disruption->GeneExpression

Caption: this compound binds to tubulin, disrupting microtubule polymerization and leading to various cellular effects.

Experimental Workflow for Myotube Fission Assay

Myotube_Fission_Workflow Start Start: C2C12 Myoblasts Culture Culture in Growth Medium Start->Culture Differentiate Induce Differentiation (2% Horse Serum) Culture->Differentiate Myotubes Formation of Multinucleated Myotubes Differentiate->Myotubes Treat Treat with This compound (20 µM) Myotubes->Treat Incubate Incubate 24 hours Treat->Incubate Observe Observe Fission (Microscopy) Incubate->Observe

Caption: Workflow for inducing myotube fission in C2C12 cells using this compound.

Downstream Signaling of Microtubule Disruption

Microtubule_Signaling cluster_signaling Downstream Signaling Cascades MyoseverinB This compound MicrotubuleDisruption Microtubule Disruption MyoseverinB->MicrotubuleDisruption TNF_Pathway TNF Signaling (e.g., Tak1, Ik2) MicrotubuleDisruption->TNF_Pathway STING_Pathway STING Signaling MicrotubuleDisruption->STING_Pathway Stress_Response Stress Response Pathways MicrotubuleDisruption->Stress_Response CellCycle Cell Cycle Progression/ Arrest MicrotubuleDisruption->CellCycle GeneExpression Altered Gene Expression: - Growth Factors - Immunomodulators - ECM Remodeling TNF_Pathway->GeneExpression STING_Pathway->GeneExpression Stress_Response->GeneExpression

Caption: Plausible downstream signaling pathways activated by this compound-induced microtubule disruption.

References

Synergistic Potential of Myoseverin B: A Comparative Guide for Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Myoseverin B, a 2,6,9-trisubstituted purine, has been identified as a novel microtubule-binding molecule with distinct effects on the cell cycle.[1] While direct studies on its synergistic effects with other chemotherapeutic agents are limited, its mechanism of action provides a strong rationale for its potential in combination therapies. This guide offers a comparative analysis of the synergistic potential of this compound by examining established synergistic combinations of other microtubule-targeting agents, namely Paclitaxel and Vincristine, with the widely used chemotherapeutic drug Doxorubicin. This comparison aims to provide a framework for researchers, scientists, and drug development professionals to explore the therapeutic possibilities of this compound in oncology.

This compound: Mechanism of Action

This compound functions by disrupting the microtubule cytoskeleton.[2] Unlike some microtubule-stabilizing or -destabilizing agents, this compound induces the reversible fission of multinucleated myotubes into mononucleated fragments.[1] This process is associated with the disintegration of the microtubule network, where microtubules aggregate around the nuclear envelopes.[2][3] This disruption of microtubule dynamics ultimately leads to a G2/M cell cycle arrest. By interfering with a critical phase of cell division, this compound presents itself as a candidate for combination chemotherapy, where it could potentially sensitize cancer cells to the effects of other cytotoxic drugs.

Synergistic Combinations of Microtubule-Targeting Agents with Doxorubicin

To understand the potential synergistic effects of this compound, we can analyze the well-documented combinations of other microtubule inhibitors, Paclitaxel and Vincristine, with Doxorubicin, an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.[4]

Paclitaxel and Doxorubicin

The combination of Paclitaxel and Doxorubicin has been shown to have synergistic or additive effects in various cancer cell lines, particularly in breast cancer.[5][6] Paclitaxel promotes the polymerization of tubulin, leading to the formation of overly stable, nonfunctional microtubules and causing mitotic arrest.[7] When combined with Doxorubicin, which induces DNA damage, the two agents can trigger a more potent apoptotic response than either drug alone.[8] The sequential administration of Doxorubicin followed by Paclitaxel has been reported to yield better synergistic results.[5]

Vincristine and Doxorubicin

Vincristine, a Vinca alkaloid, prevents microtubule assembly by binding to tubulin dimers, leading to mitotic arrest.[7] The combination of Vincristine and Doxorubicin has demonstrated synergistic anticancer activity in various experimental models, including rat leukemia.[9][10] However, some studies have reported antagonistic effects when the two drugs are administered simultaneously, suggesting that the scheduling and dosage are critical for achieving synergy.[11][12]

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI), as described by the Chou-Talalay method.[13][14] A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[13][14]

Table 1: Synergistic Effects of Paclitaxel and Doxorubicin on Cancer Cell Lines

Cell LineDrug Ratio (P:D)IC50 (µM) - CombinationCombination Index (CI)EffectReference
MDA-MB-2311:0.2 (molar)0.172 P / 0.043 D< 1Synergistic[15]
BRC-230SequentialNot ReportedNot ReportedSynergistic[5]
MCF-7SequentialNot ReportedNot ReportedAdditive[5]

Table 2: Effects of Vincristine and Doxorubicin Combination on Cancer Models

Cancer ModelDrug Ratio (V:D)OutcomeEffectReference
Rat Leukemia L52221:3Increased lifespanSynergistic[10]
MDA-MB-435/LCC6SimultaneousNo therapeutic improvement over single agentAntagonistic[11]
Metastatic Breast CancerN/AHigher response rate but no survival benefitCombination superior in response[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of single agents and their combinations.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent of interest (e.g., Doxorubicin), and their combinations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined from dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Treat cells with the drugs as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

Visualizations

Myoseverin_B_Mechanism cluster_cell Cancer Cell Myoseverin_B This compound Microtubules Microtubules Myoseverin_B->Microtubules Binds to Disruption Microtubule Disruption Microtubules->Disruption Leads to G2_M_Arrest G2/M Phase Arrest Disruption->G2_M_Arrest Induces Apoptosis Apoptosis G2_M_Arrest->Apoptosis Triggers

Caption: Mechanism of Action of this compound.

Synergy_Workflow Start Start: Cancer Cell Culture Single_Agent Treat with Single Agents (Drug A, Drug B) Start->Single_Agent Combination Treat with Combination (Drug A + Drug B) Start->Combination Incubation Incubate (e.g., 48h) Single_Agent->Incubation Combination->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data_Analysis Data Analysis: IC50, % Apoptosis Viability->Data_Analysis Apoptosis->Data_Analysis CI_Calculation Calculate Combination Index (CI) Data_Analysis->CI_Calculation Conclusion Conclusion: Synergism, Additivity, or Antagonism CI_Calculation->Conclusion

Caption: Experimental Workflow for Drug Synergy Assessment.

Apoptosis_Pathway Microtubule_Agents Microtubule-Targeting Agents (e.g., Paclitaxel, Vincristine) Mitotic_Arrest Mitotic Arrest Microtubule_Agents->Mitotic_Arrest Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53_Activation p53 Activation Mitotic_Arrest->p53_Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria Permeabilize Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified Apoptosis Signaling Pathway.

Conclusion and Future Directions

This compound, through its unique mechanism of disrupting microtubule dynamics and inducing cell cycle arrest, holds significant promise as a component of combination chemotherapy. The established synergistic interactions of other microtubule-targeting agents like Paclitaxel and Vincristine with Doxorubicin provide a strong rationale for investigating this compound in similar combinations. Future preclinical studies should focus on determining the optimal dosing and scheduling of this compound with various classes of chemotherapeutic agents. Quantitative analysis of these combinations, using methodologies such as the Chou-Talalay method, will be crucial in identifying synergistic interactions that could lead to more effective and less toxic cancer treatments. The data and protocols presented in this guide offer a foundational framework for initiating such investigations.

References

Evaluating Myoseverin B's Specificity for Tubulin Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Myoseverin B, a purine-based microtubule-depolymerizing agent, and its specificity towards different tubulin isoforms. While direct quantitative data on the binding affinity of this compound to individual tubulin isoforms is limited in publicly available research, this document summarizes existing data and compares its performance with other well-characterized microtubule-targeting agents. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a microtubule assembly inhibitor with demonstrated efficacy in disrupting the microtubule cytoskeleton.[1] It has been shown to inhibit tubulin polymerization with an IC50 of 2 µM. Functionally, it exhibits low cytotoxicity in most cell types and has been noted for its reversible effects, a characteristic that distinguishes it from some other microtubule-disrupting agents.[2] this compound has also been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 8 µM and to decrease the number of adherent mononuclear cells with an IC50 of about 9 µM.

Comparison with Alternative Tubulin-Targeting Agents

To provide a comprehensive evaluation, the following tables compare the activity of this compound with other well-known microtubule-targeting agents.

Table 1: In Vitro Inhibition of Tubulin Polymerization

CompoundMechanism of ActionTargetIC50 (Tubulin Polymerization)Source(s)
This compound DepolymerizerTubulin2 µM
Nocodazole Depolymerizerβ-Tubulin~5 µM[3]
Colchicine Depolymerizerβ-Tubulin~1 µM[3]
Vinblastine Depolymerizerβ-Tubulin (Vinca domain)~1 µM[3]
Combretastatin A-4 (CA-4) Depolymerizerβ-Tubulin (Colchicine site)~2.5 µM[3]

Table 2: Cellular Activity of Microtubule Depolymerizing Agents

CompoundCell LineCellular EffectGI50 / IC50Source(s)
This compound HUVECsInhibition of proliferation~8 µM
This compound Mononuclear cellsDecrease in adherent cells~9 µM
Nocodazole HeLaMicrotubule depolymerization350.00 ± 76.38 nM[3]
Nocodazole HeLaCytotoxicity (Growth Inhibition)49.33 ± 2.60 nM[3]
Nocodazole RPE-1Cytotoxicity (Growth Inhibition)81.67 ± 4.41 nM[3]
Colchicine HeLaMicrotubule depolymerization786.67 ± 81.72 nM[3]
Colchicine HeLaCytotoxicity (Growth Inhibition)9.17 ± 0.60 nM[3]
Colchicine RPE-1Cytotoxicity (Growth Inhibition)30.00 ± 1.73 nM[3]
Vinblastine HeLaMicrotubule depolymerization4.83 ± 0.17 nM[3]
Vinblastine HeLaCytotoxicity (Growth Inhibition)0.73 ± 0.02 nM[3]
Vinblastine RPE-1Cytotoxicity (Growth Inhibition)0.70 ± 0.77 nM[3]
Combretastatin A-4 (CA-4) HeLaMicrotubule depolymerization4.50 ± 0.76 nM[3]
Combretastatin A-4 (CA-4) HeLaCytotoxicity (Growth Inhibition)0.93 ± 0.07 nM[3]
Combretastatin A-4 (CA-4) RPE-1Cytotoxicity (Growth Inhibition)4.16 ± 1.42 nM[3]

Table 3: Binding Affinity of Nocodazole for Tubulin Isotypes

Tubulin IsotypeApparent Dissociation Constant (Kd)Source(s)
αβII0.52 ± 0.02 µM[4]
αβIII1.54 ± 0.29 µM[4]
αβIV0.29 ± 0.04 µM[4]

Note: This data for Nocodazole provides a reference for the type of isoform-specific analysis that would be beneficial for this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for determining the direct effect of a compound on tubulin assembly.

Objective: To measure the inhibitory effect of this compound and other compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound, Nocodazole, Colchicine, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the tubulin-GTP solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.

  • Calculate the rate of polymerization and the IC50 value for each compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Tubulin Solution Prepare Tubulin Solution Add GTP Add GTP Prepare Tubulin Solution->Add GTP Mix Tubulin and Compound Mix Tubulin and Compound Add GTP->Mix Tubulin and Compound Prepare Compound Plate Prepare Compound Plate Prepare Compound Plate->Mix Tubulin and Compound Incubate at 37°C Incubate at 37°C Mix Tubulin and Compound->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Calculate IC50 Calculate IC50 Measure Absorbance (340 nm)->Calculate IC50

Experimental workflow for the in vitro tubulin polymerization assay.

Cell-Based Microtubule Integrity Assay

This assay evaluates the effect of compounds on the microtubule network within intact cells.

Objective: To visualize and quantify the depolymerizing effect of this compound and other compounds on the microtubule cytoskeleton in cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in imaging-compatible microplates.

  • Allow cells to adhere and grow for 24-48 hours.

  • Treat cells with various concentrations of the test compounds for a defined period (e.g., 1-24 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary anti-α-tubulin antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or image the plates using a fluorescence microscope.

  • Analyze the images to assess the integrity and morphology of the microtubule network.

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Fixation Fixation Compound Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Nuclear Staining Nuclear Staining Secondary Antibody->Nuclear Staining Microscopy Microscopy Nuclear Staining->Microscopy Image Analysis Image Analysis Microscopy->Image Analysis

Workflow for the cell-based microtubule integrity assay.

Signaling Pathways and Logical Relationships

This compound has been observed to facilitate cell cycle re-entry after its removal.[1] While the precise signaling cascade initiated by this compound is not fully elucidated, its impact on the microtubule cytoskeleton, a key component of the mitotic spindle, logically connects it to the cell cycle machinery. Disruption of microtubule dynamics is a known trigger for the spindle assembly checkpoint, which can lead to mitotic arrest and, in some cases, apoptosis. The reversible nature of this compound's action may allow cells to re-enter the cell cycle upon its withdrawal.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] External signals, such as growth factors, activate a cascade of protein kinases (Raf, MEK, ERK) that ultimately leads to the transcription of genes required for cell cycle progression.

G cluster_external External Signals cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Progression Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cyclins/CDKs Cyclins/CDKs Transcription Factors->Cyclins/CDKs Cell Proliferation Cell Proliferation Cyclins/CDKs->Cell Proliferation

Simplified MAPK signaling pathway leading to cell proliferation.

The cell cycle itself is tightly regulated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins. This compound's disruption of microtubules would likely activate the Spindle Assembly Checkpoint (SAC), preventing the anaphase-promoting complex/cyclosome (APC/C) from targeting cyclin B for degradation, thus causing a mitotic arrest.

G cluster_cell_cycle Cell Cycle Regulation cluster_regulation Key Regulators G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Spindle Assembly Checkpoint Spindle Assembly Checkpoint M->Spindle Assembly Checkpoint Cyclin D/CDK4_6 Cyclin D/CDK4_6 Cyclin D/CDK4_6->G1 Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->S Cyclin A/CDK2 Cyclin A/CDK2 Cyclin A/CDK2->S Cyclin B/CDK1 Cyclin B/CDK1 Cyclin B/CDK1->M This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Microtubule Disruption->Spindle Assembly Checkpoint Mitotic Arrest Mitotic Arrest Spindle Assembly Checkpoint->Mitotic Arrest

Logical relationship of this compound to cell cycle regulation.

Conclusion

This compound is a valuable tool for studying microtubule dynamics due to its potent depolymerizing activity and reversible effects. However, a significant knowledge gap exists regarding its specific interactions with different tubulin isoforms. The data presented for other microtubule-targeting agents, such as nocodazole, underscores the importance of such isoform-specific characterization, as it can reveal subtle but significant differences in binding affinity and cellular effects.

Future research should focus on quantitative binding assays and cell-based studies using cell lines engineered to express specific tubulin isoforms to fully elucidate the specificity profile of this compound. This will not only provide a more complete understanding of its mechanism of action but also aid in the rational design of more selective and effective tubulin-targeting therapeutics. The experimental protocols and comparative data provided in this guide offer a starting point for researchers to undertake such investigations.

References

A Head-to-Head Study: Myoseverin B Versus Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Myoseverin B and other prominent microtubule inhibitors, focusing on their performance backed by experimental data. Microtubule-targeting agents (MTAs) are a cornerstone of chemotherapy, primarily by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1] this compound, a purine-based microtubule-binding molecule, is known to induce reversible fission of multinucleated myotubes and disrupt the microtubule cytoskeleton.[2] This guide will objectively compare its anti-proliferative and apoptosis-inducing effects with other well-established microtubule inhibitors such as taxanes (paclitaxel), vinca alkaloids (vinblastine), colchicine, and nocodazole.

Comparative Analysis of Anti-Proliferative Activity

The efficacy of microtubule inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the available IC50 values for this compound and other microtubule inhibitors across various cancer cell lines.

Table 1: IC50 Values (nM) of Microtubule Depolymerizing Agents in HeLa and RPE-1 Cells

CompoundBinding SiteHeLa Cells (GI50, nM)RPE-1 Cells (GI50, nM)
This compound Colchicine (predicted)Data not availableData not available
Nocodazole Colchicine49.33 ± 2.6081.67 ± 4.41
Colchicine Colchicine9.17 ± 0.6030.00 ± 1.73
Vinblastine Vinca0.73 ± 0.020.70 ± 0.77
Combretastatin-A4 (C-A4) Colchicine0.93 ± 0.074.16 ± 1.42

Data for Nocodazole, Colchicine, Vinblastine, and C-A4 are derived from a systematic comparative analysis.[3] GI50 represents the concentration causing 50% cell growth inhibition.

Table 2: Comparative Anti-proliferative Activity of WEHI-7326, this compound, Nocodazole, and Paclitaxel

CompoundSW480 (CRC) IC50 (nM)HCT-116 (CRC) IC50 (nM)H1437 (NSCLC) IC50 (nM)U87-MG (Glioblastoma) IC50 (nM)
WEHI-7326 24101122
This compound >1000>1000>1000>1000
Nocodazole 523050120
Paclitaxel 5347

This data is based on a study of the preclinical small molecule WEHI-7326. The study indicates that WEHI-7326's anti-proliferative activity is comparable to nocodazole and over 10-fold higher than this compound's, while not as high as paclitaxel's.

Effects on Tubulin Polymerization

Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing (depolymerizing) agents (e.g., nocodazole, vinblastine, colchicine, and this compound).

A study comparing the effects of WEHI-7326 with known MTAs showed that at high concentrations, WEHI-7326, much like nocodazole and this compound, led to an increase in the amount of soluble (depolymerized) tubulin. This is in contrast to paclitaxel, which promotes tubulin polymerization.

Induction of Apoptosis and Cell Cycle Arrest

Disruption of microtubule dynamics by these inhibitors typically leads to cell cycle arrest in the G2/M phase, which can subsequently trigger apoptosis, or programmed cell death.

This compound has been shown to cause a strong G2/M cell cycle arrest. While specific quantitative data on apoptosis rates for this compound in a head-to-head comparison is limited, its mechanism of action aligns with other microtubule depolymerizing agents that are known to induce apoptosis following mitotic arrest. Microtubule-active drugs like taxol, vinblastine, and nocodazole have been shown to increase the levels of transcriptionally active p53, a key tumor suppressor protein involved in apoptosis.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) Seed Cells Seed Cells Add Inhibitors Add Inhibitors Seed Cells->Add Inhibitors Incubate Incubate Add Inhibitors->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_1 Signaling Pathway: Microtubule Inhibitor-Induced Apoptosis Microtubule Inhibitor Microtubule Inhibitor Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Inhibitor->Disruption of Microtubule Dynamics Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M) Activation of Mitotic Checkpoint Activation of Mitotic Checkpoint Mitotic Arrest (G2/M)->Activation of Mitotic Checkpoint Upregulation of p53 Upregulation of p53 Activation of Mitotic Checkpoint->Upregulation of p53 Bcl-2 Family Modulation Modulation of Bcl-2 Family Proteins (e.g., upregulation of Bax, downregulation of Bcl-2) Upregulation of p53->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization MOMP Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of Myoseverin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Myoseverin B, a potent microtubule-binding molecule and angiogenesis inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found in the public domain, established principles of chemical waste management provide a clear framework for its safe handling and disposal.

This compound, identified with CAS number 361431-27-8, is a purine derivative that acts as a microtubule assembly inhibitor.[1][2] Given its biological activity and use in cancer research, it should be handled as a potentially hazardous chemical waste.[2] The following procedures are based on general best practices for laboratory chemical waste and are intended to provide essential guidance in the absence of manufacturer-specific instructions.

Core Disposal Principles

The fundamental principle of chemical waste management is to prevent the release of hazardous substances into the environment.[4][5] This involves proper segregation, containment, and labeling of all waste streams. All personnel handling this compound waste must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses.

Quantitative Data Summary for this compound Waste Management

Waste StreamContainer TypeDisposal Method
Solid this compound Powder Labeled, sealed, and puncture-resistant container for hazardous chemical waste.Collection by a licensed hazardous waste disposal service.
This compound Solutions (e.g., in DMSO) Labeled, sealed, and chemically resistant container for hazardous liquid chemical waste.Collection by a licensed hazardous waste disposal service. Do not dispose down the drain.
Contaminated Labware (e.g., pipette tips, vials) Labeled, puncture-resistant "sharps" container for chemically contaminated items.Collection by a licensed hazardous waste disposal service.
Grossly Contaminated PPE (e.g., gloves) Labeled, sealed plastic bag for solid hazardous chemical waste.Collection by a licensed hazardous waste disposal service.

Experimental Protocols for Disposal

The following step-by-step methodologies outline the disposal process for different forms of this compound waste.

Disposal of Solid this compound Powder
  • Segregation: Collect all unwanted solid this compound in a designated, clearly labeled hazardous waste container.

  • Containment: Ensure the container is tightly sealed to prevent leakage or aerosolization.

  • Labeling: The label should clearly state "Hazardous Waste," "this compound," and any other required institutional information.

  • Storage: Store the container in a designated, secure area for hazardous waste pickup.

Disposal of this compound Solutions
  • Segregation: Collect all solutions containing this compound in a dedicated, chemically compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Containment: The container must be leak-proof and have a secure screw-top cap.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the estimated concentration.

  • Prohibition: Under no circumstances should this compound solutions be disposed of down the sink.

Disposal of Contaminated Labware and PPE
  • Sharps: All sharps, such as pipette tips, needles, and glass vials contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6]

  • Non-Sharps: Other contaminated labware, like microfuge tubes and plates, should be collected in a designated container for solid hazardous waste.

  • PPE: Gloves, bench paper, and other disposable items with gross contamination should be collected in a sealed bag and placed in the solid hazardous chemical waste stream.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MyoseverinB_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Powder? start->is_solid is_liquid Liquid Solution? start->is_liquid is_labware Contaminated Labware? start->is_labware solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes is_sharps is_sharps is_labware->is_sharps Yes final_disposal Arrange for Pickup by Institutional EHS or Licensed Waste Vendor solid_waste->final_disposal liquid_waste->final_disposal sharps_waste Collect in Labeled Chemically Contaminated Sharps Container sharps_waste->final_disposal non_sharps_waste Collect in Labeled Solid Hazardous Waste Container non_sharps_waste->final_disposal is_sharps->sharps_waste Yes (Needles, Glass) is_sharps->non_sharps_waste No (Plasticware, Gloves)

Caption: this compound Waste Disposal Decision Workflow.

Disclaimer: The information provided is based on general chemical safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols and comply with all local, state, and federal regulations. If available, the manufacturer's Safety Data Sheet (SDS) for this compound should be considered the primary source of disposal information.

References

Personal protective equipment for handling Myoseverin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of Myoseverin B, a microtubule-binding molecule utilized in scientific research. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Recommendations

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and safety measures.

PPE / Safety MeasureSpecificationRationale
Eye and Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses with side-shields are the minimum requirement.[1]Protects against splashes of solutions containing this compound and airborne powder if handling the solid form.
Hand Protection Handle with impervious gloves. Recommended material: Nitrile rubber with a minimum layer thickness of 0.11 mm.[1]Prevents direct skin contact with the compound. A breakthrough time of >480 minutes is recommended for prolonged contact.[1]
Skin and Body Protection Wear a lab coat. For extensive handling, consider protective clothing that covers the entire body.[1]Minimizes the risk of skin exposure from accidental spills or splashes.
Respiratory Protection Required when dusts are generated. A P2 (EN 143) particle filter is recommended. Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions.[1]Protects the respiratory system from inhalation of this compound powder, which can be harmful.
Engineering Controls Work under a chemical fume hood.[1]Provides effective ventilation to minimize inhalation exposure to dusts or vapors.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] Change contaminated clothing and practice preventive skin protection.[1]Prevents accidental ingestion and cross-contamination of other surfaces.
Occupational Exposure Currently, no specific occupational exposure limits (OELs) have been established for this compound. It is prudent to handle it as a potent research compound and minimize exposure.The absence of established OELs necessitates a cautious approach to handling, focusing on minimizing all potential routes of exposure.

Operational Plan for Handling this compound

This procedural guide outlines the step-by-step process for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • For long-term storage of stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.

  • Wear all recommended PPE as detailed in the table above.

  • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.

3. Experimental Use:

  • When treating cells or conducting experiments, continue to wear appropriate PPE, including gloves and a lab coat.

  • Perform all procedures carefully to minimize the creation of splashes or aerosols.

  • Clearly label all tubes and containers with the compound name and concentration.

4. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For dry spills, carefully collect the powder without generating dust.

  • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Clean the affected area thoroughly.

  • Report all spills to the laboratory supervisor.

5. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips, containers) as hazardous waste.

  • Do not let the product enter drains.[1]

  • All waste must be collected in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. The waste should be sent to an approved waste disposal plant.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

MyoseverinB_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal Phase start Receive this compound check_integrity Inspect Container Integrity start->check_integrity store Store Appropriately (Tightly Closed, Dry, Ventilated) check_integrity->store ppe_check Don Appropriate PPE store->ppe_check weigh_dissolve Weigh Solid & Prepare Solution (in Fume Hood) ppe_check->weigh_dissolve experiment Conduct Experiment weigh_dissolve->experiment spill_check Spill Occurred? experiment->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes waste_collection Collect Waste (Unused compound, contaminated items) spill_check->waste_collection No spill_procedure->waste_collection dispose Dispose as Hazardous Waste waste_collection->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling of this compound.

Mechanism of Action: Signaling Pathway

This compound functions as a microtubule assembly inhibitor. Its primary mechanism involves binding to tubulin, the protein subunit of microtubules, thereby preventing their polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis in cancer cells.

The following diagram illustrates the signaling pathway affected by this compound.

MyoseverinB_Signaling_Pathway MyoseverinB This compound Tubulin Tubulin Subunits (α/β) MyoseverinB->Tubulin Binds to Microtubule Microtubule Polymerization MyoseverinB->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: this compound's mechanism of action on microtubule dynamics.

Experimental Protocol: Cell Treatment with this compound

This section provides a general methodology for treating a cell line (e.g., U937 or C2C12) with this compound to study its effects on cell viability or morphology.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium appropriate for the cell line

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered tips

  • Cell culture plates (e.g., 96-well for viability assays)

  • Selected cell line in culture

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (for viability assays) or microscope (for morphology)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • In a chemical fume hood, weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the wells of a cell culture plate at the desired density. The density will depend on the cell type and the duration of the experiment.

    • Allow the cells to adhere and grow overnight in the incubator.

  • Treatment:

    • On the day of treatment, prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM).

    • Also prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.

    • Carefully remove the old medium from the wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Analysis:

    • For Cell Viability (e.g., MTT assay):

      • After the incubation period, add the MTT reagent to each well and incubate according to the manufacturer's protocol.

      • Add the solubilization solution.

      • Read the absorbance on a microplate reader at the appropriate wavelength.

    • For Morphology:

      • After the incubation period, observe the cells under a phase-contrast microscope.

      • Note any changes in cell shape, adherence, or signs of cell death.

      • For more detailed analysis, cells can be fixed and stained (e.g., with DAPI for nuclear morphology or with antibodies against tubulin).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.